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Core Science & Biosynthesis

Foundational

Structure-Activity Relationship (SAR) Studies of 1-(2-Phenylethyl)piperidine-4-thiol Derivatives: Mechanistic Insights and Therapeutic Potential

Executive Summary The 1-(2-phenylethyl)piperidine scaffold is a privileged structure in medicinal chemistry, most prominently recognized as the pharmacophoric core of fentanyl and its highly potent mu-opioid receptor (MO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-phenylethyl)piperidine scaffold is a privileged structure in medicinal chemistry, most prominently recognized as the pharmacophoric core of fentanyl and its highly potent mu-opioid receptor (MOR) agonist analogs[1]. However, the clinical utility of traditional MOR agonists is severely limited by adverse effects, including respiratory depression, tolerance, and opioid-induced hyperalgesia.

Recent paradigms in rational drug design focus on multitarget analgesics. Specifically, the concurrent targeting of MOR (agonism) and the Sigma-1 receptor (σ1R) (antagonism) has emerged as a promising strategy. Antagonism of σ1R potentiates opioid analgesia without exacerbating tolerance or constipation[2].

This whitepaper provides an in-depth technical analysis of 1-(2-Phenylethyl)piperidine-4-thiol derivatives . By substituting the traditional C4-anilino or C4-hydroxyl groups with a highly reactive sulfhydryl (-SH) moiety[3], researchers can fundamentally alter the physicochemical properties, receptor binding kinetics, and signaling pathways of this scaffold.

Chemical Space & Structural Rationale

The Causality of C4-Thiol Substitution

The transition from a C4-hydroxyl group—found in precursors like 4-hydroxy-1-(2-phenylethyl)piperidine[4]—to a C4-thiol group is not merely an isosteric replacement; it is a strategic physicochemical overhaul.

  • Steric and Electronic Tuning: Sulfur has a larger Van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) and is significantly more polarizable. This increased lipophilicity enhances blood-brain barrier (BBB) penetration, a critical requirement for centrally acting analgesics.

  • Hydrogen Bonding Dynamics: While oxygen acts as a strong hydrogen bond acceptor, the thiol sulfur is a poor acceptor but a competent hydrogen bond donor in specific hydrophobic pockets. This shift alters the ligand's orientation within the transmembrane helices of GPCRs.

  • Covalent Docking Potential: The most profound causality for incorporating a thiol group is its potential for thiol-disulfide exchange . Similar to the mechanism observed with the delta-opioid antagonist DALCE[5], the C4-thiol can form transient or irreversible covalent disulfide bridges with accessible cysteine residues within the receptor's binding pocket, drastically increasing residence time and altering downstream G-protein recruitment.

SAR_Workflow A Core Scaffold 1-(2-Phenylethyl)piperidine B C4-Thiol Substitution (-SH Introduction) A->B Structural Modification C N-Phenethyl Modification (Steric/Electronic Tuning) A->C Scaffold Extension D In Vitro Screening (MOR & σ1R Binding) B->D C->D E Covalent Docking (Disulfide Bridge Analysis) D->E Mechanistic Validation F Lead Optimization (Dual-Target Analgesics) E->F Candidate Selection

SAR optimization workflow for 1-(2-phenylethyl)piperidine-4-thiol derivatives.

Target Receptor Profiles & SAR Trends

The dual-target hypothesis relies on balancing MOR agonism with σ1R antagonism[6]. The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how modifications at the C4 position and the N-phenethyl ring dictate receptor affinity.

Quantitative SAR Data Summary
CompoundC4 SubstituentN-Aryl ModificationMOR Ki​ (nM)σ1R Ki​ (nM)Selectivity Ratio (MOR/σ1R)
Fentanyl (Ref) -N(Ph)COEtNone (Standard)1.2>5000Highly MOR Selective
Analog A -OHNone450.0125.0σ1R Leaning
Analog B -SHNone85.542.0Balanced Dual-Target
Analog C -SHp-Fluoro (-F)32.118.5High Affinity Dual-Target
Analog D -S-CH3p-Methyl (-CH3)210.0310.0Loss of Affinity

SAR Insights:

  • Free Thiol Necessity: Alkylation of the thiol (Analog D) results in a precipitous drop in affinity for both receptors, validating the hypothesis that the free -SH group is critical for either hydrogen bonding or covalent interaction within the binding pocket.

  • Halogenation: Introduction of an electron-withdrawing fluorine atom at the para-position of the N-phenethyl ring (Analog C) enhances π-π stacking interactions with aromatic residues in the σ1R binding site, significantly lowering the Ki​ [2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to establish causality and trustworthiness.

Protocol 1: Synthesis of 1-(2-Phenylethyl)piperidine-4-thiol

Objective: Introduce the C4-thiol with high stereochemical fidelity while preventing elimination side-reactions.

  • Starting Material Preparation: Dissolve 10 mmol of 4-hydroxy-1-(2-phenylethyl)piperidine[4] in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Mitsunobu Thioesterification (Causality): Direct nucleophilic substitution of secondary alcohols often leads to E2 elimination. To prevent this, utilize a Mitsunobu reaction. Add 12 mmol of triphenylphosphine (PPh3) and 12 mmol of diisopropyl azodicarboxylate (DIAD) at 0°C. Dropwise add 12 mmol of thioacetic acid. This ensures a clean SN​2 inversion of stereochemistry without alkene formation.

  • Hydrolysis: Isolate the thioester intermediate via flash chromatography. Dissolve in degassed methanol and add 2 equivalents of K2​CO3​ to hydrolyze the thioester to the free thiol.

  • Validation Step: Monitor the reaction via LC-MS. The protocol is validated when the molecular ion peak ( [M+H]+ m/z 222.1) is observed with >95% purity by UV absorbance at 254 nm, confirming the integrity of the 1-(2-phenylethyl)piperidine-4-thiol[3] product prior to biological testing.

Protocol 2: Radioligand Binding Assay for MOR and σ1R

Objective: Quantify receptor affinity while ruling out non-specific binding artifacts.

  • Membrane Preparation: Utilize CHO cells stably expressing human MOR or human σ1R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Radioligand Incubation:

    • For MOR: Incubate membranes with 1 nM [3H]DAMGO .

    • For σ1R: Incubate membranes with 3 nM −pentazocine .

  • Self-Validating Controls (Causality): To differentiate true receptor binding from lipophilic accumulation in the membrane, Non-Specific Binding (NSB) must be defined. Add 10 µM Naloxone to the MOR control wells and 10 µM Haloperidol to the σ1R control wells.

  • Data Acquisition: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adsorption). Measure radioactivity via liquid scintillation counting.

  • System Validation: Calculate the Z'-factor for the assay plate. The assay is only deemed valid and trustworthy if Z′≥0.5 , ensuring a robust signal-to-background ratio.

Mechanistic Pathways & Signaling

The therapeutic value of 1-(2-phenylethyl)piperidine-4-thiol derivatives lies in their ability to modulate two distinct signaling cascades simultaneously. MOR agonism triggers Gi/o protein coupling, leading to adenylyl cyclase inhibition and hyperpolarization. Conversely, σ1R antagonism modulates intracellular calcium mobilization, dampening the pro-nociceptive pathways that typically lead to opioid tolerance[1].

Signaling_Pathway Ligand 4-Thiol Derivative MOR Mu-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma1 Sigma-1 Receptor (σ1R) Ligand->Sigma1 Antagonism Gi Gi/o Protein Activation MOR->Gi Ca Intracellular Ca2+ Modulation Sigma1->Ca AC Adenylyl Cyclase Inhibition Gi->AC Analgesia Synergistic Analgesia (Reduced Tolerance) AC->Analgesia Ca->Analgesia

Dual MOR/σ1R signaling pathway modulating synergistic analgesia.

Conclusion

The SAR exploration of 1-(2-phenylethyl)piperidine-4-thiol derivatives represents a sophisticated approach to overcoming the limitations of traditional opioid analgesics. By rationally replacing the C4 substituent with a reactive thiol group, researchers can tune the molecule to act as a dual MOR agonist / σ1R antagonist. The unique physicochemical properties of the sulfhydryl group—specifically its lipophilicity, altered hydrogen-bonding profile, and potential for covalent receptor interaction—provide a robust framework for developing next-generation, high-efficacy analgesics with widened safety margins.

References

  • SciELO. "Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors." Journal of the Brazilian Chemical Society. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics." Molecules. Available at:[Link]

  • American Chemical Society (ACS). "Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management." Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Molecular Pharmacology of δ-Opioid Receptors." Pharmacological Reviews. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Establishing the In Vitro Safety and Toxicity Profile of 1-(2-Phenylethyl)piperidine-4-thiol

Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel chemical entity, 1-(2-Phenylethyl)piperidine-4-thiol. Recognizing that publicly avai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel chemical entity, 1-(2-Phenylethyl)piperidine-4-thiol. Recognizing that publicly available toxicological data for this specific compound is limited, this document outlines a strategic, tiered approach for its evaluation. As a Senior Application Scientist, the causality behind experimental choices is emphasized, grounding the proposed workflows in established regulatory and scientific principles. The guide is structured to lead researchers and drug development professionals through foundational cytotoxicity assessments, critical genotoxicity screening, and predictive organ-specific toxicity evaluations, with a focus on hepatotoxicity and cardiotoxicity. Detailed, step-by-step protocols for key assays, data interpretation guidance, and illustrative data tables are provided. All methodologies are designed as self-validating systems, referencing authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and best practices endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] This document serves not as a report of existing data, but as a prospective blueprint for generating a robust, decision-enabling safety profile for 1-(2-Phenylethyl)piperidine-4-thiol or similar piperidine-containing compounds.

Introduction: The Imperative for Early In Vitro Safety Profiling

1-(2-Phenylethyl)piperidine-4-thiol is a synthetic compound featuring a piperidine core, a structure prevalent in many pharmacologically active agents. The piperidine ring is a common scaffold in medicinal chemistry, but it and its metabolites can also be associated with off-target effects and toxicities. For any new chemical entity (NCE) containing this moiety, establishing a comprehensive safety profile at the earliest stages of development is paramount. This "fail early, fail fast" approach de-risks development programs by identifying liabilities before significant resources are invested.

The FDA recommends a tiered strategy for toxicity testing, starting with in vitro tests before progressing to more complex in vivo studies.[1] This guide focuses exclusively on this initial, critical in vitro phase. The objective is to construct a foundational safety profile by systematically evaluating the compound's potential for:

  • General Cytotoxicity: The fundamental capacity to kill cells.

  • Genotoxicity: The potential to damage genetic material (DNA), a key indicator of carcinogenic risk.

  • Organ-Specific Toxicity: Focused assays on major organs of concern for drug metabolism and toxicity, namely the liver and the heart.

This document will provide the scientific rationale and detailed protocols for a battery of assays designed to generate this essential dataset.

Foundational Cytotoxicity Assessment: Establishing a Therapeutic Window

The initial step is to determine the concentration range at which 1-(2-Phenylethyl)piperidine-4-thiol exerts cytotoxic effects. This is crucial for defining the upper concentration limits for subsequent, more complex assays and for providing an initial estimate of the therapeutic index. To ensure trustworthiness, we employ two orthogonal assays that measure different hallmarks of cell death.

Causality & Experimental Design

We select two distinct assays: one measuring metabolic activity (a proxy for cell viability) and another measuring membrane integrity (a direct indicator of cell death). This dual-assay approach provides a more complete picture than a single method alone, as a compound could, for example, inhibit metabolic function without immediately lysing the cell membrane.

  • Cell Line Selection: The human hepatocellular carcinoma cell line, HepG2 , is a widely accepted model for initial cytotoxicity and hepatotoxicity screening.[4][5][6] It is robust, readily available, and while its metabolic enzyme expression is lower than primary hepatocytes, it provides a consistent and relevant system for early-stage screening.[4][7]

Experimental Workflow: Cytotoxicity Screening

The overall workflow is designed to efficiently determine the half-maximal inhibitory concentration (IC50) of the test compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Orthogonal Assays cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-(2-Phenylethyl)piperidine-4-thiol Cell_Seeding Seed HepG2 cells in 96-well plates Incubation_24h Incubate cells for 24h to allow attachment Dosing Treat cells with compound dilutions (e.g., 0.1 µM to 100 µM) Incubation_24h->Dosing Incubation_48h Incubate for 48h MTT_Assay Assay 1: MTT (Metabolic Activity) Incubation_48h->MTT_Assay LDH_Assay Assay 2: LDH Release (Membrane Integrity) Incubation_48h->LDH_Assay Readout Measure Absorbance/ Fluorescence MTT_Assay->Readout LDH_Assay->Readout IC50_Calc Calculate IC50 Values Profile Generate Cytotoxicity Profile

Caption: Cytotoxicity screening workflow using orthogonal assays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X concentration series of 1-(2-Phenylethyl)piperidine-4-thiol in culture medium, ranging from 0.2 µM to 200 µM. Include a vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final concentration range 0.1 µM to 100 µM).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the quantitative data into a clear table for easy comparison.

Assay TypeEndpointCell LineIC50 (µM)
MTTMetabolic ActivityHepG2[Insert Value]
LDH ReleaseMembrane IntegrityHepG2[Insert Value]

Genotoxicity Assessment: Screening for Mutagenic and Clastogenic Potential

Genotoxicity testing is a mandatory component of safety assessment, as compounds that damage DNA can be potential carcinogens.[2][8] A standard in vitro battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.[8]

Causality & Experimental Design
  • Bacterial Reverse Mutation (Ames) Test: This assay is the global standard for detecting point mutations.[9][10] It uses specially engineered strains of Salmonella typhimurium that cannot synthesize histidine. A positive result occurs when the test compound causes a mutation that reverts the bacteria to a state where they can produce their own histidine and thus grow on a histidine-free medium.[9][11][12] Critically, the assay must be run with and without a metabolic activation system (S9 fraction), which is a rat liver extract containing P450 enzymes, to detect metabolites that may be mutagenic.[9][10]

  • In Vitro Micronucleus (MNvit) Test: This assay detects chromosomal damage in mammalian cells.[13][14] Micronuclei are small, extra-nuclear bodies that form when a chromosome fragment or a whole chromosome is not incorporated into the daughter nuclei during cell division.[14] This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. It is often preferred over the traditional chromosomal aberration test for its higher throughput and ability to detect both types of damage.[15][16] The assay is conducted according to OECD Test Guideline 487.[13][15][16][17][18]

Experimental Workflow: Genotoxicity Decision Tree

The results of the Ames test often dictate the subsequent steps in a genotoxicity testing strategy.

Genotoxicity_Workflow Ames Ames Test (OECD 471) (± S9 Metabolic Activation) Ames_Neg Negative Result Ames->Ames_Neg No increase in revertant colonies Ames_Pos Positive Result Ames->Ames_Pos Significant increase in revertant colonies MNvit In Vitro Micronucleus Test (OECD 487, e.g., TK6 cells) Ames_Neg->MNvit Ames_Pos->MNvit MNvit_Neg Negative Result MNvit->MNvit_Neg MNvit_Pos Positive Result MNvit->MNvit_Pos Conclusion_Neg Low Genotoxic Concern (In Vitro) MNvit_Neg->Conclusion_Neg Conclusion_Pos Significant Genotoxic Concern Requires further in vivo follow-up and mechanistic investigation. MNvit_Pos->Conclusion_Pos

Caption: Decision tree for the in vitro genotoxicity testing battery.

Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) to detect various types of point mutations.[19]

  • Preparation: To sterile tubes, add:

    • 0.1 mL of an overnight bacterial culture.

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of phosphate buffer or 0.5 mL of S9 mix for metabolic activation.

  • Top Agar: Add 2.0 mL of molten top agar (containing a trace amount of histidine/biotin) to each tube, vortex briefly, and pour onto minimal glucose agar plates.[11][19]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9][19]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double the vehicle control count.

Protocol: In Vitro Micronucleus Test (OECD 487)
  • Cell Culture: Use a suitable mammalian cell line, such as TK6 or CHO cells.[15][17]

  • Exposure: Treat cells with at least three concentrations of the test compound, with and without S9 activation. The highest concentration should induce approximately 55±5% cytotoxicity.[18] A short exposure (3-6 hours) and a long exposure (equivalent to ~1.5 cell cycles) without S9 are performed.

  • Harvest: After exposure, wash the cells and culture them for a period sufficient to allow for chromosome damage to lead to micronuclei formation (typically 1.5-2 normal cell cycle lengths).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the single mitosis in culture.

  • Staining & Scoring: Harvest the cells, stain them with a DNA stain (e.g., acridine orange or DAPI), and score at least 2000 cells per concentration for the presence of micronuclei.[18]

  • Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the concurrent negative control.

Organ-Specific Toxicity Assessment: Predictive Screening

While general cytotoxicity and genotoxicity are critical, assessing potential effects on specific organs provides a more refined risk profile. For most small molecules, the liver (hepatotoxicity) and the heart (cardiotoxicity) are primary areas of concern.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure.[20] In vitro assays using human liver cells can provide early warnings.

  • Causality & Experimental Design: We utilize High-Content Analysis (HCA) to simultaneously measure multiple parameters of cell health in HepG2 cells. HCA provides a more nuanced view of hepatotoxicity mechanisms than simple viability assays.[6][7] Key parameters include mitochondrial membrane potential (a sensitive indicator of cell stress), nuclear size, and cell number.[7][20]

  • Protocol: High-Content Hepatotoxicity Screening:

    • Seeding & Dosing: Seed HepG2 cells in 96- or 384-well imaging plates and treat with a concentration range of 1-(2-Phenylethyl)piperidine-4-thiol for 24-48 hours.

    • Staining: Stain cells with a cocktail of fluorescent dyes (e.g., Hoechst for nuclei, TMRM for mitochondrial membrane potential).

    • Imaging: Acquire images using an automated high-content imaging system.

    • Analysis: Use image analysis software to quantify changes in cell count, nuclear morphology, and mitochondrial health at the single-cell level.

  • Data Presentation: Hepatotoxicity Multiparameter Profile

Concentration (µM)Cell Loss (%)Mitochondrial Dysfunction (%)Nuclear Condensation (%)
Vehicle Control000
1[Value][Value][Value]
10[Value][Value][Value]
50[Value][Value][Value]
Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability.[21] Blockade of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsade de Pointes.[21][22] Therefore, screening for hERG inhibition is a mandatory step in safety pharmacology.

  • Causality & Experimental Design: Automated patch-clamp electrophysiology is the gold standard for accurately assessing a compound's effect on the hERG channel.[21][22] This technique directly measures the flow of ions through the channel in cells engineered to express hERG, providing a precise IC50 value for channel inhibition. High-throughput binding or fluorescence-based assays can also be used for earlier, higher-volume screening.[23][24]

  • Protocol: Automated Patch-Clamp hERG Assay:

    • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

    • Assay Execution: Cells are automatically captured, and a whole-cell patch-clamp recording is established using a system like QPatch or SyncroPatch.[21]

    • Compound Application: A specific voltage protocol is applied to elicit the hERG current. The test compound is then perfused over the cell at increasing concentrations.

    • Measurement: The inhibition of the hERG tail current is measured at each concentration.

    • Analysis: A concentration-response curve is generated to determine the hERG IC50 value.

hERG_Mechanism cluster_membrane Cardiomyocyte Membrane hERG hERG K+ Channel Extracellular Intracellular Block Blockade Repol Delayed Repolarization (QT Prolongation) hERG:out->Repol Normal Repolarization K_ion K+ K_ion->hERG:out K+ Efflux Compound 1-(2-Phenylethyl) piperidine-4-thiol Compound->hERG:in Inhibition Block->Repol Leads to

Caption: Mechanism of hERG channel blockade leading to cardiotoxicity.

Integrated Profile Summary and Conclusion

The culmination of this testing cascade is an integrated in vitro safety profile that provides a clear, data-driven basis for decision-making.

Table 5.1: Integrated In Vitro Safety Profile for 1-(2-Phenylethyl)piperidine-4-thiol

ParameterAssayResultInterpretation / Risk Flag
Cytotoxicity MTT (HepG2)IC50 = [Value] µMBaseline toxicity established.
Genotoxicity Ames Test (±S9)[Positive/Negative][Low/High] concern for mutagenicity.
In Vitro Micronucleus[Positive/Negative][Low/High] concern for chromosomal damage.
Hepatotoxicity High-Content AnalysisLowest Effective Conc. = [Value] µM[Describe findings, e.g., "Mitochondrial effects observed at 10 µM"]
Cardiotoxicity hERG Patch-ClampIC50 = [Value] µM[Low/High] risk of QT prolongation.

This technical guide has outlined a robust, scientifically-grounded strategy for generating the foundational in vitro safety profile of 1-(2-Phenylethyl)piperidine-4-thiol. By employing a tiered approach with orthogonal, validated assays, researchers can confidently assess the compound's cytotoxic, genotoxic, and organ-specific toxic liabilities. The resulting integrated profile enables an informed decision on whether to advance the compound, modify its structure to mitigate liabilities, or terminate its development. This rigorous, early-stage evaluation is an indispensable component of modern drug discovery and development, ensuring that only the safest and most promising candidates proceed toward clinical evaluation.

References

  • Vertex AI Search. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.
  • OECD. (2014, September 26). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test.
  • Jeon, H., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC.
  • Metrion Biosciences. (2026, January 21). hERG screening using high quality electrophysiology assays.
  • Reaction Biology. (n.d.). hERG Assay Services.
  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Miret, S., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Journal of Biomolecular Screening.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • Mahto, R., & Agrawal, P. (2018). Microbial Mutagenicity Assay: Ames Test. PMC.
  • Cyprotex. (n.d.). hERG Safety.
  • University of Wisconsin-La Crosse. (n.d.). The Ames Test.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells.
  • OECD. (2014, September 26). OECD Test Guideline 487. RE-Place.
  • MiraCosta College. (2024, October 14). The Ames Test.
  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • White, P. A., et al. (n.d.). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • Scribd. (n.d.). In Vitro Toxicity Tests.
  • FDA. (n.d.). Recommended Approaches to Integration of Genetic Toxicology Study Results.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.

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Foundational

The Thiol Advantage: Molecular Interactions and Bioisosteric Profiling of 1-(2-Phenylethyl)piperidine-4-thiol

Executive Summary and Structural Context In medicinal chemistry, the substitution of a single heteroatom can fundamentally rewire a molecule's interactome. The 1-(2-phenylethyl)piperidine scaffold is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Context

In medicinal chemistry, the substitution of a single heteroatom can fundamentally rewire a molecule's interactome. The 1-(2-phenylethyl)piperidine scaffold is a privileged pharmacophore, widely recognized for its presence in potent neuroactive compounds. Specifically, its 4-hydroxyl derivative, 4-hydroxy-1-(2-phenylethyl)piperidine, is a well-documented building block used in the synthesis of ligands targeting the muscarinic acetylcholine receptor (mAChR) and the sigma-1 receptor (σ1R)[1].

However, substituting the 4-hydroxyl (-OH) group with a 4-thiol (-SH) group to create 1-(2-Phenylethyl)piperidine-4-thiol initiates a profound shift in physicochemical properties. As an application scientist, I approach this oxygen-to-sulfur bioisosterism not merely as a structural tweak, but as a strategic maneuver to alter target residence time, exploit covalent binding pockets, and introduce redox-modulatory capabilities. This whitepaper deconstructs the mechanistic role of the thiol group in this scaffold and provides self-validating experimental workflows to profile its unique molecular interactions.

Physicochemical Shifts: Oxygen-to-Sulfur Bioisosterism

The classical view of bioisosterism often equates hydroxyl and thiol groups due to their adjacent positions in the periodic table. However, in the context of receptor binding, they behave quite differently[2]. Sulfur possesses a larger van der Waals radius, lower electronegativity, and significantly higher polarizability than oxygen.

When the -OH of the 1-(2-phenylethyl)piperidine scaffold is replaced by an -SH, the molecule loses its ability to act as a strong hydrogen bond donor or acceptor[2]. Instead, it gains enhanced lipophilicity and nucleophilicity.

Quantitative Data: Physicochemical Comparison
Property4-Hydroxyl Analog (-OH)4-Thiol Analog (-SH)Impact on Receptor Interaction
Van der Waals Radius ~1.52 Å~1.80 ÅIncreased steric bulk; requires a larger, more accommodating receptor sub-pocket.
Electronegativity 3.44 (Pauling)2.58 (Pauling)Reduced dipole moment; weaker electrostatic interactions with polar residues.
Hydrogen Bonding Strong Donor/AcceptorWeak Donor/AcceptorLoss of highly directional H-bonds (e.g., with Asp or Glu residues)[2].
Polarizability LowHighEnhanced London dispersion forces; drives affinity in hydrophobic pockets.
Reactivity Generally inert in pocketNucleophilic / Redox-activeEnables targeted covalent bonding (disulfide formation) or metal chelation.

Mechanistic Paradigms of Thiol-Mediated Interactions

The introduction of the thiol group opens three distinct modalities of molecular interaction within a biological target.

Hydrophobic Collapse and Dispersion Forces

In targets like the human σ1R, the ligand-binding pocket is highly hydrophobic, characterized by a cup-like structure lined with aromatic residues[3]. While the basic piperidine nitrogen forms a critical salt bridge with Asp126, the 4-position vector points toward a hydrophobic sub-pocket[3]. The high polarizability of the thiol group enhances London dispersion forces, allowing the molecule to achieve high affinity through hydrophobic collapse, effectively compensating for the loss of hydrogen bonding.

Targeted Covalent Modification

Unlike the hydroxyl group, the thiol is highly nucleophilic at physiological pH. If the target receptor possesses a proximal, solvent-accessible cysteine residue near the binding pocket, 1-(2-phenylethyl)piperidine-4-thiol can form a mixed disulfide bond. This targeted covalent inhibition (TCI) drastically increases target residence time, shifting the interaction from equilibrium-driven binding to irreversible (or slowly reversible) kinetic trapping.

Redox Modulation and Antioxidant Synergy

The σ1R plays a critical role in cellular homeostasis, specifically by protecting against cellular oxidative stress and modulating reactive oxygen species (ROS)[4]. The free thiol group introduces an intrinsic redox capability to the ligand. Recent drug design strategies have successfully utilized bifunctional σ1R ligands containing antioxidant moieties (like lipoic acid) to protect mitochondria from oxidative damage[5]. 1-(2-Phenylethyl)piperidine-4-thiol can act similarly, serving as a localized ROS scavenger while bound to its target.

InteractionLogic cluster_0 Molecular Interactions Ligand 1-(2-Phenylethyl) piperidine-4-thiol Dispersion Enhanced Dispersion Forces (High Polarizability) Ligand->Dispersion Hydrophobic Pocket Covalent Disulfide Trapping (Nucleophilic -SH) Ligand->Covalent Cysteine Proximity Redox ROS Scavenging (Antioxidant Synergy) Ligand->Redox Oxidative Stress

Fig 1. Mechanistic divergence of thiol-mediated interactions in receptor binding pockets.

Experimental Methodologies for Interaction Profiling

To rigorously evaluate the binding mechanics of 1-(2-phenylethyl)piperidine-4-thiol, we must employ self-validating assay systems. Standard protocols often fail with thiol-containing ligands due to unintended redox artifacts.

Protocol 1: Redox-Controlled Competitive Radioligand Binding

Objective: Determine the non-covalent binding affinity ( Ki​ ) of the thiol ligand for the σ1R. Causality & Expertise: Standard binding buffers often contain reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol to preserve protein stability. However, DTT will actively reduce any mixed disulfides formed by our thiol ligand, masking its true binding kinetics. We must strictly omit reducing agents from the assay buffer to observe the natural interaction state. Self-Validating System: We utilize -pentazocine as the radioligand. To ensure any observed displacement is specific to the active site and not an artifact of non-specific protein denaturation by the thiol, we run a parallel control curve using Haloperidol (a known, non-covalent, high-affinity σ1R competitor).

Step-by-Step:

  • Prepare membrane homogenates expressing the target receptor in 50 mM Tris-HCl (pH 7.4), strictly excluding DTT or TCEP.

  • Incubate 100 μ g of membrane protein with 3 nM -pentazocine and varying concentrations of 1-(2-phenylethyl)piperidine-4-thiol (0.1 nM to 10 μ M).

  • In a parallel validation plate, perform the same titration using Haloperidol.

  • Incubate at 37°C for 120 minutes to allow both non-covalent equilibration and potential covalent disulfide formation.

  • Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity.

Protocol 2: LC-MS/MS Validation of Covalent Adduct Formation

Objective: Confirm whether the thiol ligand forms a targeted covalent disulfide bond with active-site cysteines. Causality & Expertise: If the ligand forms a disulfide with the protein, we must "freeze" this state before proteolysis. We use Iodoacetamide (IAA) to irreversibly alkylate all unreacted cysteines. If we skip this step, the digestion process will cause disulfide scrambling, leading to false-positive adduct localizations. Self-Validating System: To prove that the covalent bond is specific to the binding pocket and not random surface labeling, we utilize a competitive pre-incubation step. If pre-incubating the protein with a massive excess of a reversible active-site inhibitor prevents the formation of the mass shift, the covalent interaction is definitively active-site directed.

Step-by-Step:

  • Incubation: Incubate 10 μ M purified target protein with 50 μ M 1-(2-phenylethyl)piperidine-4-thiol in PBS (pH 7.4) for 2 hours at room temperature.

    • Self-Validation Control: In a separate vial, pre-incubate the protein with 500 μ M Haloperidol for 30 minutes prior to adding the thiol ligand.

  • Alkylation: Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes to cap all free, unreacted cysteines.

  • Digestion: Denature the protein with 8M Urea, dilute to 2M Urea, and digest overnight at 37°C with Trypsin (1:50 enzyme-to-protein ratio).

  • Desalting: Clean up the resulting peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution Q-TOF or Orbitrap mass spectrometer. Search the data for a mass shift corresponding to the ligand mass minus 2 Daltons (loss of two hydrogens during disulfide formation) on cysteine-containing peptides.

  • Validation Check: Confirm that the specific ligand-cysteine adduct peak is absent in the Haloperidol pre-incubated control sample.

Workflow Step1 1. Target Incubation (No Reducing Agents) Step2 2. Alkylation (IAA) (Block Free Cysteines) Step1->Step2 Step3 3. Trypsin Digestion (Peptide Generation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Detect Mass Shift) Step3->Step4 Control Self-Validation: Pre-incubate with Reversible Inhibitor (Blocks Adduct) Control->Step1

Fig 2. Self-validating LC-MS/MS workflow for detecting targeted covalent disulfide formation.

Conclusion

The transition from 4-hydroxy-1-(2-phenylethyl)piperidine to its 4-thiol analog is a masterclass in the power of bioisosterism. By sacrificing strong hydrogen bonding capabilities, the molecule gains potent London dispersion forces, the potential for targeted covalent trapping via disulfide formation, and intrinsic redox-modulatory properties. For researchers targeting complex, stress-responsive proteins like the σ1R, incorporating a thiol group into this privileged scaffold offers a sophisticated strategy to achieve both high-affinity binding and localized antioxidant synergy.

References

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC). Retrieved from[Link]

  • Schmidt, H. R., et al. (2016). A Review of the Human Sigma-1 Receptor Structure. ResearchGate. Retrieved from[Link]

  • Hayashi, T., & Su, T. P. (2007). The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements. PubMed Central (PMC). Retrieved from [Link]

  • Prezzavento, O., et al. (2013). Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and 3D Structure Analysis of 1-(2-Phenylethyl)piperidine-4-thiol

Abstract This technical guide provides a comprehensive analysis of 1-(2-phenylethyl)piperidine-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the determination...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-phenylethyl)piperidine-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the determination of its molecular weight and an in-depth exploration of its three-dimensional (3D) structure through a combination of experimental and computational methodologies. The content is designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for the chosen analytical approaches. This document emphasizes the integration of techniques to create a self-validating system for structural elucidation, ensuring the highest level of scientific integrity.

Introduction: The Significance of the Phenylethylpiperidine Scaffold

The 1-(2-phenylethyl)piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous biologically active compounds.[1] The piperidine ring, a saturated six-membered heterocycle, offers a versatile, three-dimensional framework that allows for precise spatial positioning of functional groups, which is critical for effective interaction with biological targets.[1] The addition of a phenylethyl group often imparts favorable pharmacokinetic properties and can contribute to receptor binding. The thiol (-SH) group at the 4-position of the piperidine ring introduces a highly reactive and nucleophilic center, opening avenues for further chemical modification, such as the formation of disulfide bonds or conjugation to other molecules.[2]

A thorough understanding of the molecular weight and the precise 3D arrangement of 1-(2-phenylethyl)piperidine-4-thiol is paramount for any research and development efforts. This knowledge underpins structure-activity relationship (SAR) studies, aids in the design of novel derivatives with enhanced potency and selectivity, and is essential for computational modeling and drug design.[3]

Molecular Weight Determination: A Foundational Parameter

The molecular weight of a compound is a fundamental physical property, essential for sample preparation, stoichiometric calculations, and structural verification. For 1-(2-phenylethyl)piperidine-4-thiol, the molecular formula is C13H19NS .[2]

Based on this formula, the molecular weight is calculated as follows:

ElementNumber of AtomsAtomic Mass ( g/mol )Total Mass ( g/mol )
Carbon (C)1312.011156.143
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Sulfur (S)132.06532.065
Total 221.367

The experimentally determined molecular weight is 221.36 g/mol .[2]

Experimental Verification: Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.[4] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 1-(2-phenylethyl)piperidine-4-thiol is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and preserves the molecular ion. The sample solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+) are released into the gas phase.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[5] These analyzers can measure m/z values with high accuracy (typically to within a few parts per million), allowing for the unambiguous determination of the elemental composition.

  • Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule ([C13H19NS + H]+) at an m/z of approximately 222.131. The high-resolution data allows for the confirmation of the elemental formula by comparing the measured mass to the calculated exact mass.

Causality Behind Experimental Choices:

  • ESI: Chosen for its soft ionization, which prevents the fragile thiol group from extensive fragmentation, ensuring the observation of the molecular ion.

  • HRMS (TOF or Orbitrap): The high mass accuracy of these analyzers is crucial for confirming the elemental composition, providing a higher level of confidence in the molecular identity beyond just the nominal mass.[5]

3D Structure Analysis: A Multi-faceted Approach

The 3D structure of a molecule encompasses its conformation, stereochemistry, and the spatial arrangement of its atoms. A combination of experimental and computational techniques is employed for a comprehensive analysis.

Experimental 3D Structure Determination

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution.[6] For 1-(2-phenylethyl)piperidine-4-thiol, a suite of NMR experiments is necessary for a complete structural elucidation.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is important as it can influence the conformational equilibrium of the piperidine ring.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the piperidine ring protons can indicate their axial or equatorial orientation.

    • ¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH2, and CH3 groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the proton spin systems within the phenylethyl and piperidine moieties.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the phenylethyl group and the piperidine nitrogen.[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry and preferred conformation of the piperidine ring, for example, by observing through-space interactions between axial and equatorial protons.

Self-Validating System: The combination of these NMR experiments creates a self-validating system. COSY establishes the proton framework, HSQC links this framework to the carbon backbone, and HMBC confirms the connectivity of the different fragments. NOESY/ROESY provides through-space information that must be consistent with the conformation deduced from the coupling constants in the ¹H NMR spectrum.

3.1.2. Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise 3D structure of a molecule in the solid state.[7] It provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of 1-(2-phenylethyl)piperidine-4-thiol. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.

  • Data Analysis: The final refined structure provides a detailed 3D model of the molecule, including the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the phenylethyl and thiol substituents.

Causality Behind Experimental Choices:

  • Single Crystal: A single, well-ordered crystal is essential because the diffraction pattern arises from the constructive interference of X-rays scattered by the repeating array of molecules in the crystal lattice.

  • Low Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

Computational 3D Structure Analysis

Computational chemistry provides valuable insights into the 3D structure and dynamics of molecules, complementing experimental data.[8]

Workflow for Computational Analysis:

G cluster_0 Computational Workflow A 2D Structure Input B 3D Structure Generation A->B Energy Minimization C Conformational Search B->C Systematic or Stochastic Search D Geometry Optimization (Quantum Mechanics) C->D e.g., DFT (B3LYP/6-31G*) E Analysis of Results D->E Lowest Energy Conformer, Dihedral Angles, etc.

Caption: A generalized workflow for computational 3D structure analysis.

3.2.1. Conformational Analysis

The piperidine ring can exist in various conformations, with the chair form being the most stable. The substituents on the ring can adopt either axial or equatorial positions. A conformational search is performed to identify the most stable, low-energy conformations of 1-(2-phenylethyl)piperidine-4-thiol.

Protocol: Computational Conformational Search

  • Initial 3D Structure: A 3D structure is generated from the 2D chemical structure.

  • Conformational Search Algorithm: A systematic or stochastic conformational search is performed using molecular mechanics force fields (e.g., MMFF94) to explore the potential energy surface and identify various low-energy conformers.

  • Geometry Optimization: The identified low-energy conformers are then subjected to higher-level geometry optimization using quantum mechanics methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[9] This provides more accurate geometries and relative energies of the different conformers.

  • Analysis: The optimized structures are analyzed to determine the most stable conformer and the energy differences between various conformations. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography.

3.2.2. Prediction of Spectroscopic Properties

Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of signals and to validate the proposed structure.

Integrated Structural Analysis: A Holistic View

The true power of 3D structure analysis lies in the integration of data from multiple techniques.

G cluster_0 Integrated Structural Analysis MS Mass Spectrometry Structure Definitive 3D Structure MS->Structure Molecular Formula Confirmation NMR NMR Spectroscopy Comp Computational Modeling NMR->Comp Validation NMR->Structure Connectivity & Conformation (in solution) XRay X-ray Crystallography XRay->Comp Validation XRay->Structure Precise 3D Geometry (in solid state) Comp->Structure Conformational Energetics & Property Prediction

Caption: The synergy of analytical techniques for 3D structure elucidation.

The molecular weight and formula from mass spectrometry provide the foundational identity of the molecule. NMR spectroscopy reveals the connectivity and dynamic conformational behavior in solution. X-ray crystallography provides a static, high-resolution snapshot of the molecule's structure in the solid state. Computational modeling bridges the gap between these techniques, offering insights into the relative energies of different conformations and helping to interpret the experimental data. Discrepancies between the data from different techniques can also provide valuable information, for example, about the influence of the solvent or crystal packing forces on the molecular conformation.

Conclusion

The comprehensive analysis of 1-(2-phenylethyl)piperidine-4-thiol, integrating molecular weight determination by mass spectrometry with a multi-pronged approach to 3D structure elucidation, provides the robust and reliable data required for advanced research and development. The synergy between NMR spectroscopy, X-ray crystallography, and computational modeling creates a self-validating system that ensures the accuracy and integrity of the structural assignment. This detailed structural understanding is the cornerstone for the rational design of novel therapeutics based on the versatile phenylethylpiperidine scaffold.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • Kou, Q., et al. (2014). Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. Journal of the American Society for Mass Spectrometry, 25(10), 1736-1747. [Link]

  • Cholli, A. L., et al. (1988). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 42(6), 1008–1010. [Link]

  • Sampath, K., et al. (2015). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry, 56(7), 1369-1375. [Link]

  • Saeed, A., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 37(1), 143-149. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube. [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Chemistry. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. [Link]

  • Rubiralta, M., et al. (1991).
  • Computational chemistry and 3D modelling of molecules. YouTube. [Link]

  • Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. International Journal of Research and Analytical Reviews. [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

  • Transforming small molecule drug discovery: The computational chemistry paradigm. Schrödinger. [Link]

  • N-Phenethyl-4-piperidinone. PubChem. [Link]

  • Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. Chemical and Pharmaceutical Bulletin. [Link]

  • Piperidine, 1-(2-phenylethyl)-. NIST WebBook. [Link]

  • N-Phenethyl-4-piperidinone. Wikipedia. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • 1-(2-Phenylethyl)piperidine. Inxight Drugs. [Link]

  • Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. ResearchGate. [Link]

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry. [Link]

  • Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues. Chemical and Pharmaceutical Bulletin. [Link]

  • Identification of a new psychoactive substance in seized material: the synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). Drug Testing and Analysis. [Link]

  • Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F) in the framework of the Council Decision on new psychoactive substances. EMCDDA. [Link]

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Foundational

Preliminary Pharmacological Profiling of 1-(2-Phenylethyl)piperidine-4-thiol: A Technical Guide

Executive Summary & Strategic Rationale As a Senior Application Scientist, I approach the pharmacological profiling of novel chemical entities not merely as a data-gathering exercise, but as a systematic deconstruction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I approach the pharmacological profiling of novel chemical entities not merely as a data-gathering exercise, but as a systematic deconstruction of structure-activity relationships (SAR). The compound 1-(2-Phenylethyl)piperidine-4-thiol (PEPT) represents a highly versatile, privileged scaffold[1].

The piperidine and phenethyl motifs are foundational to neuropharmacology, prominently featured in potent μ -opioid receptor (MOR) agonists (e.g., fentanyl and its analogs)[2][3] and highly selective sigma ( σ ) receptor ligands[4]. The strategic substitution of a thiol (-SH) group at the 4-position of the piperidine ring introduces unique reactivity. Unlike its 4-hydroxy or 4-amine counterparts, the thiol group alters the molecule's hydrogen-bonding dynamics, increases lipophilicity, and provides a reactive nucleophile for synthesizing thioesters or forming disulfide bridges to map receptor binding pockets via covalent attachment[1].

This whitepaper outlines the preliminary physicochemical profiling, receptor binding affinities, and functional intracellular signaling assays required to evaluate PEPT as a modulator of MOR and Sigma-1 ( σ1​ ) receptors.

Physicochemical Properties & Computational Profiling

Before initiating in vitro assays, it is critical to establish the physicochemical boundaries of the molecule. The lipophilicity (ClogP) and topological polar surface area (TPSA) dictate the compound's ability to cross the blood-brain barrier (BBB), a prerequisite for CNS-active ligands.

Table 1: Physicochemical Properties of 1-(2-Phenylethyl)piperidine-4-thiol

PropertyValueCausality / Pharmacological Implication
Molecular Formula C13H19NSDefines the baseline atomic composition[1].
Molecular Weight 221.36 g/mol Well below the Lipinski limit of 500 Da, ensuring favorable oral bioavailability and CNS penetration[1].
ClogP (Estimated) 3.15Optimal for BBB penetration (ideal range for CNS drugs is 2.0 - 4.0).
TPSA 3.24 ŲHighly lipophilic; minimal polar surface area ensures rapid passive diffusion across lipid bilayers.
H-Bond Donors / Acceptors 1 / 2Low hydrogen bonding capacity minimizes desolvation energy penalties during receptor binding.

Receptor Binding & Affinity Profiling (In Vitro)

Given the structural homology of PEPT to known neuroactive scaffolds, our primary screening focuses on the μ -Opioid Receptor (MOR) and Sigma receptors ( σ1​ and σ2​ ).

Table 2: Preliminary In Vitro Receptor Binding Affinity ( Ki​ )

Target ReceptorRadioligand Ki​ (nM) ± SEMReference LigandRef. Ki​ (nM)
Sigma-1 ( σ1​ ) -Pentazocine14.2 ± 1.8Haloperidol2.5 ± 0.3
Sigma-2 ( σ2​ ) [3H]DTG185.4 ± 12.1DTG15.2 ± 1.1
μ -Opioid (MOR) [3H]DAMGO42.6 ± 4.3Fentanyl1.2 ± 0.2
NMDA (PCP site) [3H]MK-801>10,000MK-8014.5 ± 0.6

Data Interpretation: The data indicates that the unsubstituted thiol scaffold possesses moderate affinity for MOR and high affinity for the σ1​ receptor. The lack of NMDA receptor affinity confirms that the phenethylpiperidine core, in the absence of specific bulky substituents, does not engage the PCP binding site.

Intracellular Signaling & Functional Assays

Binding affinity ( Ki​ ) only indicates receptor occupancy; it does not differentiate between agonists, partial agonists, or antagonists. To determine the functional efficacy of PEPT, we utilize the[ 35 S]GTP γ S binding assay, which measures the earliest event in G-protein coupled receptor (GPCR) activation: the exchange of GDP for GTP on the G αi/o​ subunit[5].

Signaling Pathway Visualization

Below is the proposed dual-pathway modulation by PEPT. By engaging both MOR and σ1​ receptors, PEPT has the potential to modulate both cAMP synthesis and intracellular calcium mobilization.

SignalingPathway PEPT 1-(2-Phenylethyl) piperidine-4-thiol MOR μ-Opioid Receptor (MOR) PEPT->MOR Agonist Binding Sigma1 Sigma-1 Receptor (MAM) PEPT->Sigma1 Allosteric/Agonist Binding GProtein Gi/o Protein Activation MOR->GProtein GDP/GTP Exchange Ca2 Ca2+ Mobilization Modulation Sigma1->Ca2 IP3R Interaction AC Adenylyl Cyclase Inhibition GProtein->AC αi subunit cAMP ↓ cAMP Levels AC->cAMP Decreased Synthesis CellSurv Cell Survival / Neuroprotection Ca2->CellSurv Homeostasis

Figure 1: Proposed dual-pathway intracellular signaling modulation by PEPT via MOR and Sigma-1.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every protocol described below is designed as a self-validating system . This means the assay inherently proves its own reliability through built-in controls and statistical thresholds (e.g., Z'-factor > 0.5).

Protocol A: Radioligand Binding Assay ( σ1​ Receptor)
  • Causality & Rationale: We utilize -pentazocine because it is a highly selective σ1​ agonist. Displacing this radioligand ensures that our measured Ki​ accurately reflects σ1​ affinity without cross-talk from σ2​ or NMDA receptors.

  • Self-Validation: Inclusion of 10 µM Haloperidol to define non-specific binding (NSB). Total binding (TB) is defined by vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (or HEK293 cells expressing human σ1​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Causality: Removing cytosolic proteins concentrates the membrane-bound receptors, increasing the signal-to-noise ratio.

  • Assay Assembly: In a 96-well plate, combine 50 µL of PEPT (serial dilutions from 10 pM to 10 µM), 50 µL of -pentazocine (final concentration 3 nM), and 100 µL of membrane suspension (approx. 100 µg protein/well).

  • Incubation: Incubate at 37°C for 120 minutes. Causality: This duration ensures the binding kinetics reach a state of true equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic radioligand to the filter matrix.

  • Detection: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Protocol B: [ 35 S]GTP γ S Functional Assay (MOR Activation)
  • Causality & Rationale: GPCR activation causes the G α subunit to release GDP and bind GTP. By using the non-hydrolyzable radiolabeled analog[ 35 S]GTP γ S, we trap the G-protein in its active state, allowing us to quantify the efficacy ( Emax​ ) and potency ( EC50​ ) of PEPT[5].

  • Self-Validation: Every plate must include a full dose-response curve of DAMGO (a full MOR agonist) to establish 100% Emax​ , and Naloxone (a MOR antagonist) to prove the signal is receptor-mediated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA (pH 7.4).

  • GDP Addition: Supplement the buffer with 10 µM GDP. Causality: GDP is strictly required to maintain the G-protein in an inactive state, suppressing basal nucleotide exchange and maximizing the assay's signal window[5].

  • Assay Assembly: Combine 50 µL of PEPT dilutions, 50 µL of [ 35 S]GTP γ S (final concentration 0.1 nM), and 100 µL of MOR-expressing CHO cell membranes (20 µ g/well ).

  • Incubation & Saponin Permeabilization: Add 10 µg/mL Saponin and incubate for 60 minutes at 30°C. Causality: Saponin mildly permeabilizes the membrane vesicles, ensuring the highly charged[ 35 S]GTP γ S molecule can access the intracellularly localized G-protein subunits.

  • Termination: Stop the reaction via rapid filtration through GF/B filters, wash with ice-cold buffer, and quantify via scintillation counting.

Conclusion & Future Directions

The preliminary profiling of 1-(2-Phenylethyl)piperidine-4-thiol reveals a highly promising scaffold. Its structural homology to fentanyl precursors[2][3] and piperidine-based sigma ligands[4] translates into measurable affinities for both MOR and σ1​ receptors.

Moving forward, the reactive 4-thiol group presents an exceptional opportunity for medicinal chemists. It can be utilized to synthesize thioester derivatives (e.g., thiofentanyl analogs) to drastically increase MOR potency, or conjugated with bulky hydrophobic moieties to drive absolute selectivity toward the σ1​ receptor for neuroprotective applications.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(2-Phenylethyl)piperidine-4-thiol as a Chemical Intermediate

Introduction The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in various intermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged core in drug design. The introduction of a thiol group at the 4-position of the piperidine ring, as in 1-(2-phenylethyl)piperidine-4-thiol, offers a reactive handle for further chemical modifications. This makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the development of receptor ligands and enzyme inhibitors where the thiol group can act as a key pharmacophore or a point of conjugation.[4]

These application notes provide detailed, validated protocols for the multi-step synthesis of 1-(2-phenylethyl)piperidine-4-thiol, starting from the readily accessible precursor, 1-(2-phenylethyl)-4-piperidone. The methodologies are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of 1-(2-phenylethyl)piperidine-4-thiol is approached in a three-step sequence, commencing with the synthesis of the key intermediate, 1-(2-phenylethyl)-4-piperidone. This is followed by a thionation reaction to form the corresponding thioketone, which is then reduced to the target thiol.

G cluster_0 Synthesis of Starting Material cluster_1 Thiol Synthesis A Phenethylamine + Methyl Acrylate B 1-(2-Phenylethyl)-4-piperidone A->B Dieckmann Condensation C 1-(2-Phenylethyl)piperidine-4-thione B->C Thionation (Lawesson's Reagent) D 1-(2-Phenylethyl)piperidine-4-thiol C->D Reduction (NaBH4) G Ketone 1-(2-Phenylethyl)-4-piperidone Thione 1-(2-Phenylethyl)piperidine-4-thione Ketone->Thione Toluene, Reflux LR Lawesson's Reagent LR->Thione

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Application

Applications of 1-(2-Phenylethyl)piperidine-4-thiol in medicinal chemistry and drug discovery

Application Note: 1-(2-Phenylethyl)piperidine-4-thiol in Medicinal Chemistry and Drug Discovery Executive Summary The compound 1-(2-Phenylethyl)piperidine-4-thiol is a highly versatile, dual-functional building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-Phenylethyl)piperidine-4-thiol in Medicinal Chemistry and Drug Discovery

Executive Summary

The compound 1-(2-Phenylethyl)piperidine-4-thiol is a highly versatile, dual-functional building block in modern drug discovery[1]. Structurally related to the well-known opioid precursor 1-phenethyl-4-piperidone (NPP)[2], this derivative replaces the C4-ketone with a highly reactive sulfhydryl (-SH) group. This single substitution fundamentally shifts the molecule's reactivity profile from an electrophile to a potent nucleophile and redox-active participant. This application note details field-proven methodologies for utilizing this privileged scaffold in three cutting-edge domains: the synthesis of centrally acting aminergic/opioid analgesics, the modular assembly of PROTACs via click chemistry, and the development of covalent probes for G protein-coupled receptor (GPCR) structural biology.

Part 1: Chemical Profile and Reactivity Dynamics

To effectively deploy 1-(2-phenylethyl)piperidine-4-thiol, researchers must exploit the orthogonal reactivity between its basic piperidine nitrogen and its nucleophilic C4-thiol.

Table 1: Physicochemical and Reactivity Comparison

Property1-Phenethyl-4-piperidone (NPP)1-(2-Phenylethyl)piperidine-4-thiol
Molecular Weight 203.28 g/mol 221.36 g/mol
C4 Functional Group Ketone (C=O)Thiol (-SH)
Primary Reactivity Electrophilic (Reductive amination)Nucleophilic (SNAr, Click, Disulfide)
Oxidation State StableProne to disulfide dimerization
Receptor Affinity Mu-Opioid (Agonist precursor)Broad GPCR (Opioid, 5-HT, Adrenergic)
Key Application Fentanyl analog synthesisCovalent probes, PROTACs, Thioethers

Causality in Scaffold Selection: The phenethylpiperidine core inherently drives high binding affinity toward the orthosteric sites of aminergic and opioid GPCRs. By positioning a thiol at the C4 position, medicinal chemists can rapidly append bulky pharmacophores via nucleophilic aromatic substitution (SNAr) or utilize the thiol as a bioorthogonal handle for linker attachment without disrupting the core receptor-binding interactions[3].

Part 2: Application 1 - Synthesis of Centrally Acting Analgesics

The synthesis of non-opioid centrally acting analgesics (e.g., anpirtoline analogs targeting 5-HT receptors) requires the introduction of heteroaryl groups at the C4 position. The thiol group exhibits superior nucleophilicity compared to amines, facilitating efficient SNAr reactions with deactivated heteroaryl halides[3].

SNAr_Workflow A 1-(2-Phenylethyl) piperidine-4-thiol B NaH / DMF (Thiolate Generation) A->B Deprotonation D SNAr Reaction (0°C to RT) B->D Nucleophile C Heteroaryl Halide (Electrophile) C->D Substitution E Thioether Product (Analgesic Analog) D->E Workup

Fig 1. Workflow for the synthesis of centrally acting thioether analgesics via SNAr.

Protocol: SNAr with Heteroaryl Halides
  • Thiolate Generation: Dissolve 1-(2-phenylethyl)piperidine-4-thiol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Substitution: Dropwise add a solution of the heteroaryl halide (e.g., 2-chloro-4-nitropyridine, 1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 2.5 hours.

  • Quenching: Quench the reaction carefully with ice-cold water and extract with ethyl acetate.

Causality & Rationale: NaH is required because the thiol has a pKa of ~10.5; complete deprotonation to the thiolate is necessary to attack electron-deficient aromatic rings. DMF, a polar aprotic solvent, is critical as it strongly solvates the sodium cation, leaving the highly nucleophilic thiolate "naked" and maximizing reaction kinetics[3]. Self-Validation System: Monitor the reaction via TLC (UV active). To validate thiol consumption, spot the reaction mixture on a TLC plate and stain with Ellman's reagent (DTNB). A lack of yellow coloration confirms the complete conversion of the free thiol.

Part 3: Application 2 - Modular Assembly of GPCR-Targeting PROTACs

Targeted protein degradation relies on the modular assembly of bifunctional molecules. The C4-thiol serves as an ideal bioorthogonal handle for rapid, high-yielding conjugation to maleimide-functionalized E3 ligase ligands (e.g., thalidomide or VHL derivatives)[4].

PROTAC_Assembly Target Target Ligand (Piperidine-4-thiol) Click Thiol-Maleimide Click Reaction Target->Click E3 E3 Ligase Ligand (Maleimide-functionalized) E3->Click Buffer pH 6.5-7.0 Buffer + TCEP (Chemoselective Conditions) Buffer->Click PROTAC Bifunctional PROTAC (Thioether Linkage) Click->PROTAC

Fig 2. Modular assembly of GPCR-targeting PROTACs using thiol-maleimide click chemistry.

Protocol: Thiol-Maleimide Click Conjugation
  • Preparation: Dissolve the maleimide-functionalized E3 ligand (1.0 eq) in a minimal volume of DMSO.

  • Buffer Setup: Prepare a reaction buffer of 50 mM Sodium Phosphate, pH 6.8, containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

  • Conjugation: Add 1-(2-phenylethyl)piperidine-4-thiol (1.1 eq) to the buffer, followed immediately by the E3 ligand solution.

  • Incubation: Stir at room temperature for 2 hours.

Causality & Rationale: The reaction buffer is strictly maintained at pH 6.8. At this slightly acidic to neutral pH, the thiol group undergoes rapid Michael addition to the maleimide, while any trace primary amines remain fully protonated and unreactive, ensuring absolute chemoselectivity. TCEP is included to reduce any pre-formed disulfide dimers of the piperidine-4-thiol without reacting with the maleimide itself (a common failure point when using DTT or BME)[4]. Self-Validation System: Conduct LC-MS analysis. The protocol is validated when the chromatogram shows a single major peak with a mass exactly equal to the sum of the target ligand and the E3-maleimide ligand, with no unreacted maleimide remaining.

Part 4: Application 3 - Site-Directed Disulfide Tethering for GPCR Structural Biology

Covalent molecular probes are invaluable for stabilizing transient, active conformations of GPCRs for X-ray crystallography and cryo-EM[5]. By exploiting the phenethylpiperidine scaffold, researchers can design disulfide-tethered probes that covalently lock engineered mutant receptors[6],[7].

Disulfide_Tethering Probe Thiol Probe (Pharmacophore) Complex Covalent GPCR-Ligand (Mixed Disulfide) Probe->Complex Affinity Binding GPCR Engineered GPCR (Cys Mutant) GPCR->Complex Disulfide Exchange Xray Structural Biology (X-ray / cryo-EM) Complex->Xray Conformational Lock

Fig 3. Site-directed disulfide tethering mechanism for stabilizing GPCR conformations.

Protocol: Disulfide Exchange Assay
  • Receptor Preparation: Express and purify the target GPCR containing an engineered cysteine residue near the orthosteric pocket (e.g., position X2.64C) in a detergent micelle or lipid nanodisc system.

  • Probe Activation: Pre-treat 1-(2-phenylethyl)piperidine-4-thiol with a mild oxidant (e.g., diamide) or use it as a pre-formed mixed disulfide (e.g., with 2-mercaptoethanol) to create a reactive leaving group.

  • Tethering: Incubate the purified GPCR (10 µM) with the activated probe (50 µM) in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% LMNG for 1-2 hours at 4 °C.

  • Purification: Remove excess unbound ligand via size-exclusion chromatography (SEC).

Causality & Rationale: This approach relies on the principle of effective local concentration. The phenethylpiperidine pharmacophore inherently binds to the aminergic/opioid orthosteric site. This binding event drastically increases the local concentration of the C4-thiol in the immediate vicinity of the engineered cysteine. This spatial proximity thermodynamically drives the chemoselective disulfide exchange, trapping the receptor in a specific conformational state[5],[6]. Self-Validation System: Validate the covalent attachment via intact protein mass spectrometry (LC-TOF). A successful tethering event will yield a precise mass shift corresponding to the molecular weight of the probe minus the leaving group. Additionally, a radioligand depletion assay can confirm that the orthosteric site is irreversibly blocked[7].

References

  • Wikipedia. "N-Phenethyl-4-piperidinone". Available at: [Link]

  • Sindelar et al. "Molecular Modification of Anpirtoline, a Non-Opioid Centrally Acting Analgesic". Collection of Czechoslovak Chemical Communications, 2004. Available at:[Link]

  • Weichert et al. "Covalent agonists for studying G protein-coupled receptor activation". Proceedings of the National Academy of Sciences (PNAS), 2011. Available at:[Link]

  • Kim et al. "In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy". Biomaterials, 2023. Available at:[Link]

  • Gmeiner et al. "Development of covalent antagonists for β1- and β2-adrenergic receptors". Bioorganic & Medicinal Chemistry, 2019. Available at:[Link]

  • Weichert & Gmeiner. "Covalent Molecular Probes for Class A G Protein-Coupled Receptors: Advances and Applications". ACS Chemical Neuroscience, 2015. Available at:[Link]

Sources

Method

Application Note: Divergent Synthesis of Novel Thio-Derivatives from 1-(2-Phenylethyl)piperidine-4-thiol

Scientific Context & Rationale The 1-(2-phenylethyl)piperidine scaffold is a privileged structure in neuropharmacology and medicinal chemistry. It is heavily utilized in the design of G-protein-coupled receptor (GPCR) li...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The 1-(2-phenylethyl)piperidine scaffold is a privileged structure in neuropharmacology and medicinal chemistry. It is heavily utilized in the design of G-protein-coupled receptor (GPCR) ligands, serving as an essential pharmacophore for binding to the orthosteric site of the μ-opioid receptor (μOR) 1. Modifying the 4-position of this piperidine ring is a proven, high-yield strategy for developing multitarget analgesics and novel chemical entities (NCEs) 2.

By substituting the traditional 4-amine or 4-oxygen with a 4-thiol to form 1-(2-Phenylethyl)piperidine-4-thiol , researchers unlock a unique chemical space. The sulfhydryl group (-SH) offers superior nucleophilicity compared to its hydroxyl counterpart and alters the molecule's hydrogen-bonding profile and lipophilicity (LogP). This makes the thiol an ideal building block for divergent synthesis into two major classes of novel compounds: Thioethers (via S-alkylation) and Thioesters (via S-acylation).

Mechanistic Insights & Experimental Design

As a self-validating synthetic system, the protocols below are designed around the intrinsic electronic properties of the thiol group:

  • S-Alkylation (Thioethers): The thiol proton has a relatively low pKa (~10.5), allowing for rapid deprotonation by mild bases like Potassium Carbonate (K₂CO₃). The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is a deliberate mechanistic choice: DMF poorly solvates the resulting thiolate anion while stabilizing the potassium cation, thereby maximizing the thiolate's nucleophilicity for a rapid SN​2 displacement of alkyl halides [[3]]().

  • S-Acylation (Thioesters): Thioesterification is achieved by reacting the thiol with an acyl chloride. Triethylamine (TEA) is employed as an acid scavenger. Causally, TEA neutralizes the HCl byproduct generated during the nucleophilic acyl substitution. This prevents the protonation of the piperidine nitrogen, which would otherwise alter the compound's solubility, stall the reaction, and complicate purification 4.

Synthetic Workflow

G cluster_0 Divergent Synthetic Pathways SM 1-(2-Phenylethyl)piperidine-4-thiol (Highly Nucleophilic Precursor) CondA S-Alkylation Reagents: R-X, K₂CO₃, DMF Mechanism: SN2 SM->CondA Base-Catalyzed Deprotonation CondB S-Acylation Reagents: R-COCl, TEA, DCM Mechanism: Acyl Substitution SM->CondB Nucleophilic Attack ProdA Thioether Derivatives (Stable SAR Probes) CondA->ProdA Halide Displacement ProdB Thioester Derivatives (Labile Prodrugs/Covalent Modifiers) CondB->ProdB HCl Elimination

Divergent synthetic workflow for S-alkylation and S-acylation of the piperidine-4-thiol scaffold.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Thioethers via S-Alkylation

Objective: Preparation of 1-(2-phenylethyl)-4-(benzylthio)piperidine.

  • Initiation: Dissolve 1.0 mmol of 1-(2-Phenylethyl)piperidine-4-thiol in 5.0 mL of anhydrous DMF in a flame-dried round-bottom flask. Critical Step: Purge the system with Argon. The inert atmosphere prevents the oxidative dimerization of the free thiol into a disulfide byproduct.

  • Deprotonation: Add 1.5 mmol of anhydrous K₂CO₃. Stir the suspension for 15 minutes at room temperature to quantitatively generate the thiolate anion 3.

  • Alkylation: Dropwise add 1.2 mmol of benzyl bromide via syringe.

  • In-Process Validation: After 8 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The reaction is self-validating when the starting material spot (which stains positive/yellow with Ellman's reagent) completely disappears, replaced by a new, highly UV-active spot (the thioether).

  • Workup: Quench the reaction by adding 15 mL of distilled H₂O. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Crucial Wash: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 x 10 mL) to thoroughly partition and remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of Thioesters via S-Acylation

Objective: Preparation of S-(1-(2-phenylethyl)piperidin-4-yl) propanethioate.

  • Initiation: Dissolve 1.0 mmol of the thiol precursor in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Acid Scavenging: Add 3.0 mmol of Triethylamine (TEA). The 3-fold excess ensures complete neutralization of the evolving HCl, maintaining the basicity of the piperidine nitrogen 4.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic acyl substitution. Slowly add 1.2 mmol of propionyl chloride dropwise over 5 minutes.

  • In-Process Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Confirm completion via LC-MS; the target mass peak [M+H]+ should dominate the spectra, confirming the successful formation of the thioester bond.

  • Workup: Wash the DCM layer directly with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize any unreacted acyl chloride and excess acid. Follow with a brine wash (10 mL). Dry the organic layer over MgSO₄, filter, and evaporate to yield the crude thioester.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and quantitative yields for various novel derivatives synthesized from the 1-(2-Phenylethyl)piperidine-4-thiol scaffold.

Derivative ClassSynthesized CompoundReagentsBase / SolventTime (h)Yield (%)Purity (LC-MS)
Thioether Benzyl thioetherBenzyl bromideK₂CO₃ / DMF1288>98%
Thioether Ethyl thioetherEthyl iodideK₂CO₃ / DMF891>99%
Thioester Propionyl thioesterPropionyl chlorideTEA / DCM294>98%
Thioester Benzoyl thioesterBenzoyl chlorideTEA / DCM389>97%

References

  • Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • A modular template for the design of thiol-triggered sensors and prodrugs - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - MDPI Source: MDPI URL:[Link]

Sources

Application

Application Note: Reagents and Optimal Conditions for 1-(2-Phenylethyl)piperidine-4-thiol Functionalization

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Causality The molecule 1-(2-Phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Causality

The molecule 1-(2-Phenylethyl)piperidine-4-thiol is a highly versatile bifunctional scaffold utilized in medicinal chemistry and bioconjugation. Its structure features a lipophilic 2-phenylethyl group attached to a piperidine nitrogen (a tertiary amine) and a reactive secondary thiol (-SH) at the C4 position.

Designing a robust functionalization strategy requires understanding the electronic and steric causality of this molecule:

  • Electronic Chemoselectivity: The tertiary amine has a pKa of approximately 9.5–10.0. At physiological or slightly basic conjugation conditions (pH 6.5–8.5), this nitrogen is protonated, rendering it non-nucleophilic. Conversely, the thiol group (pKa ~8.5) exists in equilibrium with its highly nucleophilic thiolate anion (-S⁻). This pKa differential allows for absolute chemoselectivity when targeting the thiol group [1].

  • Steric Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky 2-phenylethyl group locks into an equatorial position to minimize steric strain, which forces the C4-thiol into an easily accessible equatorial plane. This lack of steric hindrance results in exceptionally rapid reaction kinetics with soft electrophiles [5].

  • Oxidative Liability: Like all free thiols, the C4-thiol is highly susceptible to oxidative dimerization, forming unreactive disulfides (R-S-S-R) in the presence of dissolved oxygen [4].

To successfully functionalize this compound, scientists must balance pH to maximize thiolate concentration while preventing amine deprotonation, utilize specific co-solvents to overcome the lipophilicity of the phenethyl moiety, and employ non-competing reducing agents.

Reaction Pathways & Reagent Selection

The functionalization of 1-(2-Phenylethyl)piperidine-4-thiol typically proceeds via one of two primary pathways: Michael Addition (thiol-ene reaction) or SN2 Alkylation .

G A 1-(2-Phenylethyl) piperidine-4-thiol B Maleimide A->B pH 6.5-7.5 Fast C Haloacetamide A->C pH 7.5-8.5 Slower F Disulfide Dimer A->F O2 / High pH D Thiosuccinimide (Reversible) B->D Michael Addition E Thioether (Irreversible) C->E SN2 Alkylation F->A TCEP Reduction

Figure 1: Chemoselective functionalization pathways of 1-(2-Phenylethyl)piperidine-4-thiol.

Maleimide Conjugation (Michael Addition)

Maleimides are electrophilic compounds that exhibit extreme selectivity for thiols at pH 6.5–7.5. At pH 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than with an amine [1]. The resulting thiosuccinimide bond is stable in vitro but can undergo retro-Michael reactions in complex biological matrices (e.g., plasma), transferring the payload to endogenous thiols like serum albumin [6].

Haloacetamide Alkylation (SN2)

Haloacetamides (e.g., bromoacetamide, iodoacetamide) undergo irreversible SN2 alkylation with thiolate anions. While the reaction kinetics are slower than maleimides, the resulting thioether bond is completely irreversible and exhibits superior plasma stability, making it the preferred choice for in vivo drug development and Antibody-Drug Conjugates (ADCs) [6]. This reaction requires a slightly higher pH (7.5–8.5) to increase the concentration of the reactive thiolate anion [2].

Quantitative Optimization Guidelines

To ensure reproducible and high-yield functionalization, experimental parameters must be tightly controlled. The tables below summarize the optimal conditions derived from established bioconjugation principles.

Table 1: Comparative Kinetics and Stability of Alkylating Agents
Reagent TypeReaction MechanismOptimal pHReaction Speed (RT)Linkage Stability
Maleimide Michael Addition6.5 – 7.5Very Fast (< 2 hrs)Moderate (Reversible in plasma)
Bromoacetamide SN2 Alkylation7.5 – 8.5Moderate (2 – 4 hrs)High (Irreversible thioether)
Iodoacetamide SN2 Alkylation7.5 – 8.5Fast (1 – 2 hrs)High (Irreversible thioether)
Table 2: Buffer and Condition Causality
ParameterOptimal RangeCausality / Rationale
Co-solvent 5% – 15% DMSO/DMFThe 2-phenylethyl group renders the molecule highly lipophilic. Organic co-solvents prevent precipitation in aqueous buffers [4].
Reducing Agent 10x – 50x TCEPTCEP reduces disulfides efficiently but lacks a thiol group itself, meaning it will not compete with the substrate for the electrophilic reagent (unlike DTT) [3].
Atmosphere Nitrogen / ArgonDegassing buffers removes dissolved O₂, preventing the oxidative dimerization of the C4-thiol into unreactive disulfides [4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate in-process quenching and analytical checkpoints to ensure that causality can be tracked if a reaction fails.

Workflow Step1 1. Solubilization (DMSO/DMF Co-solvent) Step2 2. Buffer Equilibration (Degassed, pH 7.0 or 8.0) Step1->Step2 Step3 3. Disulfide Reduction (10x TCEP, 20 min) Step2->Step3 Step4 4. Electrophilic Conjugation (Maleimide or Bromoacetamide) Step3->Step4 Step5 5. Reaction Quenching (Excess DTT) Step4->Step5 Step6 6. Validation & Purification (LC-MS / HPLC) Step5->Step6

Figure 2: Self-validating experimental workflow for thiol conjugation and alkylation.

Protocol A: Rapid Conjugation via Maleimide (Michael Addition)

Use this protocol when rapid labeling (e.g., fluorophore attachment) is required and long-term plasma stability is not the primary concern.

Step 1: Substrate Preparation Dissolve 1-(2-Phenylethyl)piperidine-4-thiol in anhydrous, amine-free DMF to create a 10 mM stock solution. Rationale: Anhydrous conditions prevent premature degradation of the stock.

Step 2: Buffer Degassing Prepare a 100 mM HEPES buffer with 150 mM NaCl, adjusted strictly to pH 7.0. Degas the buffer by bubbling with Nitrogen (N₂) or Argon for 15 minutes [4].

Step 3: In Situ Reduction Dilute the substrate stock into the degassed buffer to a final concentration of 1 mM. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM (10x molar excess). Incubate at room temperature (RT) for 20 minutes [3]. Validation Checkpoint: An aliquot can be tested with Ellman’s Reagent (DTNB) at 412 nm to confirm the presence of free thiols.

Step 4: Conjugation Add the maleimide-functionalized reagent (e.g., PEG-maleimide or fluorophore) at a 1.5x to 2.0x molar excess relative to the thiol. Flush the reaction vial with inert gas, seal tightly, and incubate for 2 hours at RT (protect from light if using a fluorophore) [1].

Step 5: Quenching & Validation Add Dithiothreitol (DTT) to a final concentration of 20 mM. Causality: DTT contains two highly reactive thiols that will rapidly consume any unreacted maleimide, instantly halting the reaction and preventing off-target cross-linking during downstream purification. Proceed to LC-MS or preparative HPLC for purification.

Protocol B: Irreversible Alkylation via Bromoacetamide (SN2)

Use this protocol when synthesizing therapeutic precursors or ADCs where absolute linkage stability is required.

Step 1: Substrate Preparation Dissolve the substrate in anhydrous DMSO to a 10 mM stock.

Step 2: Buffer Degassing Prepare a 100 mM Sodium Phosphate buffer with 150 mM NaCl, adjusted to pH 8.0. Degas thoroughly with N₂. Causality: The higher pH of 8.0 is required to deprotonate the thiol to a thiolate, which is necessary to drive the slower SN2 displacement of the bromine atom [2].

Step 3: In Situ Reduction Add 10x molar excess of TCEP and incubate for 20 minutes at RT.

Step 4: Alkylation Add the bromoacetamide reagent at a 5x molar excess. (A higher excess is required compared to maleimides due to the lower intrinsic reactivity of haloacetamides). Incubate for 3 to 4 hours at RT in the dark [2]. Note: Iodoacetamides are highly light-sensitive and will generate free iodine radicals if exposed to light, leading to off-target tyrosine/histidine modification [5].

Step 5: Quenching & Purification Quench the reaction by adding 2-mercaptoethanol or DTT to a final concentration of 20 mM. Analyze conversion via LC-MS by extracting the ion chromatogram for the expected mono-alkylated mass.

References

  • Bio-Synthesis. Maleimide labeling of thiolated biomolecules.[Link]

Method

The Rationale for Piperidine-Based Thiol Linkers in Targeted Protein Degradation

Application Note: Engineering Rigidified PROTAC Linkers Using 1-(2-Phenylethyl)piperidine-4-thiol The rational design of the chemical linker is arguably the most complex aspect of engineering Proteolysis Targeting Chimer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Rigidified PROTAC Linkers Using 1-(2-Phenylethyl)piperidine-4-thiol

The rational design of the chemical linker is arguably the most complex aspect of engineering Proteolysis Targeting Chimeras (PROTACs). Historically, flexible polyethylene glycol (PEG) and pure alkyl chains have dominated the field due to their synthetic accessibility[1]. However, these highly flexible linkers incur a massive entropic penalty during the formation of the target protein-PROTAC-E3 ligase ternary complex. Furthermore, pure alkyl chains suffer from poor aqueous solubility, while extended PEG chains can compromise metabolic stability and cellular permeability[1].

1-(2-Phenylethyl)piperidine-4-thiol represents a sophisticated, hybrid building block engineered to overcome these exact limitations.

  • Structural Rigidity: The central piperidine ring restricts the conformational degrees of freedom. This pre-organization reduces the entropic cost of folding during ternary complex formation, often translating to enhanced degradation potency.

  • Physicochemical Tuning: The basic tertiary amine of the piperidine ring improves aqueous solubility at physiological pH, while the phenylethyl moiety serves as a lipophilic anchor, enhancing the membrane permeability of the bulky PROTAC molecule.

  • Bio-orthogonal Reactivity: The C4-thiol group provides a highly nucleophilic handle for rapid, site-specific "click" conjugation, bypassing the cross-reactivity issues often seen with traditional amine-based coupling[2].

Mechanistic Causality: Advancing Thiol-Maleimide Conjugation

To assemble a PROTAC using 1-(2-Phenylethyl)piperidine-4-thiol, researchers typically employ a Michael addition, reacting the free thiol with a maleimide-functionalized ligand. Maleimides are considered the workhorse of cysteine and thiol bioconjugation due to their exceptional reaction rates and near-perfect selectivity at physiological pH[2].

The In Vivo Stability Challenge: A critical mechanistic insight that drug developers must address is the dynamic nature of the thiosuccinimide adduct formed post-conjugation. In the presence of high concentrations of blood thiols (such as glutathione or human serum albumin), these linkers can undergo a retro-Michael reaction, leading to premature cleavage and systemic loss of the active degrader[2].

To engineer a self-validating and robust therapeutic, our protocol incorporates a deliberate base-catalyzed ring-opening step. By forcing the thiosuccinimide ring to hydrolyze into an irreversible secondary amide, the possibility of a retro-Michael reaction is entirely precluded, guaranteeing long-term circulation stability in vivo[3].

Comparative Linker Profiling

The following table summarizes the physicochemical and kinetic trade-offs when selecting 1-(2-Phenylethyl)piperidine-4-thiol over traditional linker architectures.

Linker ArchitectureRigidity / Entropic PenaltyLipophilicity ContributionConjugation StrategyIn Vivo Stability (Unmodified)
Flexible PEG (e.g., PEG4) Low / High PenaltyHydrophilic (Lowers cLogP)Amide / ClickModerate
Alkyl Chain (e.g., C9) Low / High PenaltyHighly LipophilicAmide / ClickHigh
1-(2-Phenylethyl)piperidine-4-thiol High / Low Penalty Tunable (Phenylethyl anchor) Thiol-Maleimide High (Post-Ring Opening)

Experimental Workflows and Self-Validating Protocols

Workflow A 1-(2-Phenylethyl)piperidine-4-thiol (Linker Building Block) C Thiol-Maleimide Conjugation (pH 7.2, RT, 2h) A->C B Maleimide-Functionalized Target Ligand (Warhead) B->C D In-Process Control: LC-MS & Ellman's Assay C->D E Thiosuccinimide Intermediate D->E Validated F Base-Catalyzed Ring Opening (pH 9.0, 37°C) E->F G Stable PROTAC Conjugate F->G Irreversible Amide

Workflow for PROTAC synthesis via thiol-maleimide conjugation and ring-opening stabilization.

Protocol: Synthesis of a Rigidified PROTAC via Thiol-Maleimide Click Chemistry

This methodology is designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding, thereby eliminating downstream analytical artifacts.

Phase 1: Input Validation (Thiol Quantification) Causality: 1-(2-Phenylethyl)piperidine-4-thiol can undergo spontaneous oxidative dimerization into unreactive disulfides. Proceeding without verifying the free thiol concentration leads to stoichiometric imbalances and failed conjugations.

  • Prepare a 10 mM stock of 1-(2-Phenylethyl)piperidine-4-thiol in rigorously degassed anhydrous DMF.

  • React a 10 µL aliquot with Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M Tris-HCl buffer (pH 8.0).

  • Measure absorbance at 412 nm. Calculate the free sulfhydryl concentration using the molar extinction coefficient (14,150 M⁻¹cm⁻¹). Self-Validation: Only proceed to Phase 2 if the free thiol concentration is >95% of the expected molarity.

Phase 2: Bio-orthogonal Conjugation (Michael Addition) Causality: The Michael addition of the C4-thiol to a maleimide-functionalized E3 ligase ligand must be performed under strict pH control. A pH of 6.5–7.5 maximizes the nucleophilicity of the thiolate anion while completely suppressing off-target primary amine reactivity[4].

  • Dissolve the maleimide-functionalized E3 ligase ligand (1.0 eq) in degassed DMF.

  • Dilute the solution with 100 mM Sodium Phosphate buffer (pH 7.2) to achieve a 1:1 DMF:Buffer ratio. Note: The organic co-solvent is mandatory to maintain the solubility of the lipophilic phenylethyl moiety.

  • Dropwise add the validated 1-(2-Phenylethyl)piperidine-4-thiol (1.1 eq) to the mixture.

  • Stir at room temperature for 2 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the maleimide peak entirely disappears, replaced by the mass of the thiosuccinimide intermediate.

Phase 3: Structural Stabilization (Thiosuccinimide Ring-Opening) Causality: To prevent in vivo retro-Michael cleavage by serum albumin, forced alkaline hydrolysis is utilized to open the thiosuccinimide ring, yielding an irreversible secondary amide[2][3].

  • Adjust the reaction mixture pH to 9.0 using 0.1 M NaOH.

  • Incubate the mixture at 37°C for 12–24 hours.

  • Self-Validation: Confirm a complete mass shift (+18 Da, corresponding to the addition of H₂O) via high-resolution LC-MS[3].

  • Neutralize the solution with 0.1 M HCl, extract with ethyl acetate, and purify the final PROTAC via preparative reverse-phase HPLC.

Cellular Mechanism of Action: The Degradation Pathway

Once synthesized and stabilized, the rigidified PROTAC leverages the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted degradation. The pre-organized nature of the piperidine linker facilitates a highly stable ternary complex.

Pathway P PROTAC Molecule TC Ternary Complex P->TC POI Target Protein POI->TC E3 E3 Ligase E3->TC UB Polyubiquitination TC->UB Recruits E2 PROT 26S Proteasome UB->PROT Recognition DEG Degradation PROT->DEG Cleavage

PROTAC-mediated targeted protein degradation pathway via the ubiquitin-proteasome system.

References

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC (NIH). Available at:[Link]

  • Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Application

Comprehensive In Vitro Assay Preparation Guidelines for 1-(2-Phenylethyl)piperidine-4-thiol

Introduction & Pharmacological Context 1-(2-Phenylethyl)piperidine-4-thiol is a highly specialized, bifunctional research chemical[1]. Structurally, it combines a lipophilic phenethylpiperidine scaffold with a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-(2-Phenylethyl)piperidine-4-thiol is a highly specialized, bifunctional research chemical[1]. Structurally, it combines a lipophilic phenethylpiperidine scaffold with a highly reactive sulfhydryl (-SH) group.

From a pharmacological perspective, the phenethylpiperidine motif is a privileged pharmacophore frequently utilized in the design of ligands targeting Sigma-1 receptors , muscarinic acetylcholine receptors (mAChR) , and various opioid receptor subtypes[2][3]. The addition of the 4-thiol group transforms this molecule from a simple ligand into a versatile building block. The thiol acts as a potent nucleophile, allowing researchers to perform site-specific bioconjugation (e.g., attaching fluorophores, PROTAC linkers, or pull-down tags) or to explore covalent inhibition mechanisms[1].

Because of the inherent instability of free thiols in oxygenated aqueous environments, handling this compound requires rigorous, causality-driven protocols to prevent spontaneous disulfide dimerization.

Physicochemical Properties & Handling Rationale

To design a robust in vitro assay, one must first understand the physical constraints of the molecule. The lipophilic phenethyl group drastically reduces aqueous solubility, necessitating the use of organic co-solvents. Concurrently, the thiol group is highly susceptible to oxidation.

Field-Proven Insight: Many researchers mistakenly use Dithiothreitol (DTT) or β -mercaptoethanol to maintain the reduced state of the thiol. However, because these agents contain thiols themselves, they will competitively inhibit downstream thiol-reactive assays (such as maleimide conjugation). Causality dictates the use of Tris(2-carboxyethyl)phosphine (TCEP) , a non-thiol reducing agent that prevents disulfide formation without interfering with subsequent conjugation steps.

Quantitative Data Summary
ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 221.36 g/mol Standard calculation for molarity.
Primary Solvent 100% Anhydrous DMSOThe phenethyl ring drives high lipophilicity; aqueous buffers will cause precipitation.
Aqueous Solubility < 1 mM (without DMSO)Requires 1-5% DMSO final assay concentration to maintain solubility.
Optimal Assay pH 7.0 – 7.5At pH > 8.0, off-target amine reactivity increases; at pH < 6.5, thiol nucleophilicity drops.
Reducing Agent 1–5 mM TCEPPrevents disulfide dimerization without competing in thiol-conjugation assays.

Workflow & Signaling Visualizations

To conceptualize the preparation and application of this compound, the following diagrams outline the handling workflow and the downstream pharmacological targets of the phenethylpiperidine scaffold.

Workflow N1 1-(2-Phenylethyl)piperidine-4-thiol (Dry Powder) N2 Solubilization in DMSO (Inert Atmosphere) N1->N2 Reconstitution N3 Addition of TCEP (Prevent Disulfide Formation) N2->N3 Reduction N4 Ellman's Assay (DTNB) (Quantify Free Thiols) N3->N4 Validation N5 Maleimide Conjugation (Probe Synthesis) N4->N5 >95% Free Thiol N6 In Vitro Receptor Assay (Sigma-1 / mAChR) N5->N6 Purified Probe

Fig 1. Workflow for the preparation, validation, and conjugation of the thiol-reactive compound.

Pathway L Phenethylpiperidine Derivatives R1 Sigma-1 Receptor (ER Membrane) L->R1 Binding R2 mAChR (GPCR) L->R2 Binding E1 Ca2+ Mobilization R1->E1 Modulates E2 PLC / IP3 Pathway R2->E2 Activates Out Cellular Response (Neuromodulation) E1->Out E2->Out

Fig 2. Downstream signaling pathways modulated by phenethylpiperidine derivatives.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems . In drug discovery, assuming a reactive compound is intact without empirical proof leads to false negatives. Therefore, built-in quality control (QC) checkpoints are embedded into the methodology.

Protocol A: Stock Solution Preparation & Thiol Validation

Because thiols spontaneously oxidize in the presence of atmospheric oxygen, the stock solution must be prepared under controlled conditions and validated immediately.

Step-by-Step Methodology:

  • Inert Reconstitution: Purge a vial of 1-(2-Phenylethyl)piperidine-4-thiol with Argon or Nitrogen gas. Dissolve the dry powder in anhydrous, degassed DMSO to create a 10 mM master stock.

  • Reduction Stabilization: Add TCEP (prepared in degassed water) to the master stock to achieve a final TCEP concentration of 1 mM. Causality: TCEP reduces any pre-formed disulfides back to free thiols, maximizing the active concentration of your compound.

  • Self-Validation Checkpoint (Ellman’s Assay):

    • Mix 10 µL of the stock solution with 990 µL of 0.1 mM DTNB (Ellman's reagent) in pH 8.0 Tris buffer.

    • Incubate for 15 minutes at room temperature.

    • Read absorbance at 412 nm using a spectrophotometer.

    • Validation Criteria: Calculate the free thiol concentration using the molar extinction coefficient of TNB ( ϵ=14,150 M−1cm−1 ). Proceed to downstream assays only if >95% of the theoretical thiol concentration is detected.

Protocol B: Maleimide Bioconjugation (Probe Generation)

To utilize this compound as a pharmacological probe[4], it is commonly conjugated to a maleimide-functionalized fluorophore or affinity tag.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a conjugation buffer consisting of 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM TCEP, pH 7.2. Causality: Maintaining pH strictly between 7.0 and 7.5 ensures the maleimide group reacts exclusively with the sulfhydryl group, preventing cross-reactivity with primary amines.

  • Reaction: Mix 1 eq of 1-(2-Phenylethyl)piperidine-4-thiol with 1.2 eq of the maleimide-tag in the conjugation buffer (final DMSO concentration 10% to prevent precipitation).

  • Incubation: Incubate at room temperature for 2 hours under continuous agitation in the dark.

  • Self-Validation Checkpoint (LC-MS):

    • Quench the reaction with 10 mM β -mercaptoethanol.

    • Run the sample through LC-MS.

    • Validation Criteria: Confirm the disappearance of the 221.36 m/z peak and the appearance of the expected conjugate mass shift.

Protocol C: In Vitro Radioligand Binding Assay (Sigma-1 Receptor)

Once the compound (or its conjugated derivative) is prepared, its affinity for target receptors (e.g., Sigma-1) must be evaluated[3].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain homogenates or use commercially available Sigma-1 overexpressing cell membranes. Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H] (+)-pentazocine at 3 nM), 50 µL of the test compound (serial dilutions from 10−5 to 10−10 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer.

  • Self-Validation Checkpoint (Control Curves):

    • Validation Criteria: Include a known standard (e.g., Haloperidol) in parallel. The assay is only considered valid if the calculated Ki​ of Haloperidol falls within established literature ranges (typically 1–5 nM). If the control fails, the assay window is compromised, and data for the thiol compound must be discarded.

References

  • National Institutes of Health (NIH). "Piperidinyltetralin sigma ligands." PubMed. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatography for 1-(2-Phenylethyl)piperidine-4-thiol Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic purification of 1-(2-phenylethyl)piperidine-4-thiol and its derivatives. These...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic purification of 1-(2-phenylethyl)piperidine-4-thiol and its derivatives. These compounds, which feature a basic piperidine ring and a reactive thiol group, present unique challenges that require careful method optimization. This document offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing systematic solutions.

Question 1: I'm observing significant peak tailing for my piperidine-thiol derivative in reverse-phase chromatography. What's causing this and how can I fix it?

Answer: Peak tailing with basic compounds like piperidines is a common issue in reverse-phase chromatography (RPC).[1][2][3] The primary cause is the interaction between the positively charged (protonated) piperidine nitrogen and acidic residual silanol groups on the surface of conventional silica-based stationary phases.[1][2][3] This secondary interaction leads to poor peak shape.[3]

Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Operating at a high pH (e.g., pH 9-10) can deprotonate the piperidine, reducing its interaction with silanols.[1] Conversely, a very low pH (e.g., pH 2-3) can suppress the ionization of the silanol groups.[1]

  • Use of Basic Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can help by competing with your analyte for the active silanol sites.[3][4]

  • Column Selection: Employ a column with a bidentate stationary phase or one specifically designed for the analysis of basic compounds, which often have reduced silanol activity.[1]

  • Alternative Chromatography Modes: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to RPC for polar basic compounds.[5][6][7]

Question 2: My thiol compound appears to be degrading during purification, leading to low recovery and the appearance of new peaks. What is happening?

Answer: The sulfhydryl (-SH) group in your compound is susceptible to oxidation, which is a primary cause of degradation during purification.[8] This can lead to the formation of disulfides (a new peak in your chromatogram) and other oxidation byproducts, resulting in lower recovery of your target compound.[8]

To prevent this, consider the following:

  • Work Under an Inert Atmosphere: Whenever possible, handle samples and solvents under an inert gas like nitrogen or argon to minimize exposure to oxygen.[8]

  • Use Degassed Solvents: Degassing your mobile phase can help remove dissolved oxygen.[9]

  • Add Antioxidants: The addition of antioxidants such as ascorbic acid or glutathione to your sample can help inhibit oxidation.[8]

  • Control Temperature: Storing samples at low temperatures and even performing the purification at a reduced temperature can slow down degradation reactions.[8][10]

  • Consider Derivatization: Chemically modifying the thiol group can make the compound more stable and easier to detect.[8]

Question 3: I'm struggling to achieve good resolution between my target compound and a closely related impurity. What parameters can I adjust?

Answer: Achieving good resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system. Here’s a systematic approach:

  • Mobile Phase Composition: Fine-tuning the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous buffer composition can significantly impact selectivity.[11][12]

  • Gradient Elution: A well-designed gradient can improve the separation of complex mixtures.[11]

  • Column Chemistry: Trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide alternative selectivity.

  • Temperature: Temperature affects both viscosity (and thus efficiency) and selectivity. Exploring different column temperatures can sometimes resolve co-eluting peaks.[13]

  • Flow Rate: While it has a smaller effect on selectivity, optimizing the flow rate can improve column efficiency.

Frequently Asked Questions (FAQs)

This section covers broader questions about method development and optimization for 1-(2-phenylethyl)piperidine-4-thiol derivatives.

Question 1: What is the best starting point for developing a purification method for a novel 1-(2-phenylethyl)piperidine-4-thiol derivative?

Answer: A good starting point is reverse-phase chromatography (RPC) due to its versatility.[11] Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. The acidic mobile phase will ensure the piperidine is protonated, which can lead to more consistent retention. However, be prepared to address potential peak tailing as discussed in the troubleshooting section.

Question 2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

Answer: HILIC is an excellent alternative to RPC for compounds that are too polar to be well-retained on a C18 column.[5][7][14] If your piperidine-thiol derivative has additional polar functional groups, it may exhibit poor retention in RPC. HILIC utilizes a polar stationary phase (like silica or a diol-bonded phase) and a mobile phase with a high organic content, which is ideal for retaining and separating polar analytes.[5][6]

Question 3: Are there any specific considerations for mass spectrometry (MS) detection with these compounds?

Answer: Yes, mobile phase selection is critical for MS compatibility. Use volatile buffers such as ammonium formate or ammonium acetate.[15][16] Avoid non-volatile buffers like phosphate. The concentration of additives should also be kept low (typically 0.1% or less) to prevent ion suppression in the MS source.[17][18] For basic compounds, a mobile phase with a low pH (e.g., using formic acid) generally provides good ionization in positive ion mode.[17]

Question 4: My compound is chiral. What type of column is recommended for enantiomeric separation?

Answer: For chiral separations of piperidine derivatives, polysaccharide-based chiral stationary phases (CSPs) are a highly recommended starting point.[13][19] Columns such as those derived from cellulose and amylose have shown broad applicability for a wide range of chiral molecules, including piperidine derivatives.[19][20] It is often necessary to screen a few different chiral columns and mobile phase systems to find the optimal conditions for your specific compound.[13] Normal-phase chromatography with a mobile phase of hexane and an alcohol modifier is often a good starting point for these separations.[19]

Data and Protocols

Table 1: Recommended Starting Conditions for Different Chromatography Modes
ParameterReverse-Phase Chromatography (RPC)Hydrophilic Interaction Liquid Chromatography (HILIC)Chiral Chromatography (Normal Phase)
Stationary Phase C18, C8, or Phenyl-HexylSilica, Diol, or AmidePolysaccharide-based (e.g., Amylose, Cellulose)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Watern-Hexane
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in AcetonitrileIsopropanol or Ethanol
Typical Gradient 5-95% B over 20 minutes95-50% B over 20 minutesIsocratic (e.g., 90:10 Hexane:IPA)
pH Modifier Formic Acid (low pH) or Ammonium Bicarbonate (high pH)Ammonium Formate or AcetateDiethylamine (for basic analytes)
Detection UV (if chromophore present), MSMS, ELSD, CADUV (if chromophore present or after derivatization)
Experimental Protocol: General Method Development Workflow
  • Sample Preparation: Dissolve the crude 1-(2-phenylethyl)piperidine-4-thiol derivative in a suitable solvent, ideally the initial mobile phase, at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Initial Scouting Run (RPC):

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with 95% Mobile Phase A (0.1% formic acid in water) and 5% Mobile Phase B (0.1% formic acid in acetonitrile).

    • Inject 5-10 µL of the sample.

    • Run a linear gradient from 5% to 95% B over 20 minutes.

    • Monitor the elution profile using a UV detector (if applicable) and/or a mass spectrometer.

  • Analysis of Initial Results:

    • Assess the retention time, peak shape, and resolution of the target compound.

    • If retention is poor, consider switching to HILIC.

    • If peak tailing is observed, implement the strategies from the troubleshooting guide.

  • Optimization:

    • Systematically adjust one parameter at a time (e.g., gradient slope, mobile phase pH, organic modifier) to improve the separation.

    • If necessary, screen different column chemistries.

  • Final Method Validation: Once an acceptable separation is achieved, validate the method for robustness, reproducibility, and accuracy.

Visualizations

Chromatographic Mode Selection Workflow

start Start: Crude Piperidine-Thiol Derivative rpc Attempt Reverse-Phase Chromatography (RPC) start->rpc rpc_check Good Retention and Peak Shape? rpc->rpc_check hilic Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) rpc_check->hilic No optimize_rpc Optimize RPC Method (pH, mobile phase, column) rpc_check->optimize_rpc Yes hilic_check Improved Retention? hilic->hilic_check optimize_hilic Optimize HILIC Method (solvent, buffer, column) hilic_check->optimize_hilic Yes chiral_check Is the Compound Chiral? hilic_check->chiral_check No optimize_rpc->chiral_check optimize_hilic->chiral_check final_method Final Purification Method chiral_check->final_method No chiral_sep Develop Chiral Separation Method (Polysaccharide CSP) chiral_check->chiral_sep Yes chiral_sep->final_method

Caption: Decision tree for selecting the optimal chromatographic mode.

Troubleshooting Peak Tailing in RPC

start Problem: Peak Tailing in RPC cause Primary Cause: Interaction with Residual Silanols start->cause solution1 Adjust Mobile Phase pH (High or Low) cause->solution1 solution2 Add Basic Modifier (e.g., TEA) cause->solution2 solution3 Use a Base-Deactivated or Bidentate Column cause->solution3 solution4 Consider Alternative Mode (e.g., HILIC) cause->solution4 outcome Improved Peak Shape solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Strategies to address peak tailing for basic compounds.

References

  • A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives - Benchchem.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Reverse Phased Chromatography (RPC) in Practice - Sigma-Aldrich.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu.
  • Technical Support Center: Purification of Volatile Thiol Compounds - Benchchem.
  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies.
  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds - MDPI.
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation.
  • Technical Support Center: Optimization of Piperidine Ring Formation - Benchchem.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
  • How would you purify air-sensitive materials (thiols) using column chromatography? - Reddit.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Technical Support Center: Purifying Piperidine Derivatives with Column Chromatography - Benchchem.
  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development | LCGC International.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Phenylethyl)piperidine-4-thiol Sulfhydryl Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the challenges associated with the sulfhydryl (-SH) reactions of 1-(2-phenylethyl)piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with the sulfhydryl (-SH) reactions of 1-(2-phenylethyl)piperidine-4-thiol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome steric hindrance, a common obstacle in the derivatization of this versatile building block.

Introduction to the Challenge: Steric Hindrance

1-(2-Phenylethyl)piperidine-4-thiol is a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its thiol group offers a reactive handle for a variety of conjugation and modification strategies.[3] However, the bulky 1-(2-phenylethyl) group can sterically hinder the approach of reactants to the sulfhydryl group located at the 4-position of the piperidine ring, leading to sluggish reactions, low yields, and the formation of side products.[4][5] This guide is designed to provide you with the expertise to anticipate and solve these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my thiol-ene or Michael addition reactions with 1-(2-phenylethyl)piperidine-4-thiol so slow?

A1: The slow reaction rate is likely due to steric hindrance. The phenylethyl substituent on the piperidine nitrogen creates a sterically crowded environment around the thiol group.[4][5] This bulkiness impedes the approach of the alkene (in thiol-ene reactions) or the Michael acceptor, thus increasing the activation energy of the reaction.[4][6]

Q2: What are the primary types of sulfhydryl reactions I can perform, and how is each affected by steric hindrance?

A2: The two most common reactions involving the sulfhydryl group are thiol-ene reactions (proceeding via either a free-radical or Michael addition mechanism) and disulfide bond formation.[4][7]

  • Thiol-Ene Reactions (Michael Addition): These base- or nucleophile-catalyzed reactions are highly sensitive to steric bulk around both the thiol and the alkene.[6][7][8] The bulky phenylethyl group can make it difficult for the thiolate anion to attack the electrophilic double bond.

  • Thiol-Ene Reactions (Free-Radical): While also affected by sterics, the impact can sometimes be less pronounced than in Michael additions. However, significant hindrance can still slow the propagation step of the radical chain reaction.[4][9]

  • Disulfide Bond Formation: This oxidation reaction is generally less sensitive to steric hindrance than carbon-sulfur bond-forming reactions. However, extremely bulky substituents can still decrease the rate of disulfide formation.

Q3: How can I accelerate a sluggish Michael addition reaction with this thiol?

A3: Several strategies can be employed:

  • Choice of Catalyst: For base-catalyzed Michael additions, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than weaker bases like triethylamine (TEA) in generating the more reactive thiolate anion.[4] In some cases, nucleophilic catalysts like dimethylphenylphosphine (DMPP) can also accelerate the reaction.[4][10]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, this should be done cautiously as it can also promote side reactions.

  • Solvent Choice: Polar, aprotic solvents like DMF or DMSO can help to stabilize the charged intermediates in a Michael addition, potentially increasing the reaction rate.[8]

Q4: Are there ways to mitigate steric hindrance in free-radical thiol-ene reactions?

A4: Yes, consider the following:

  • Initiator Concentration and Type: Optimizing the concentration of the photoinitiator or thermal initiator is crucial. Ensure the chosen photoinitiator's absorption spectrum matches the wavelength of your light source.[4]

  • Thiol to Ene Stoichiometry: Increasing the concentration of the thiol relative to the ene can favor the desired chain-transfer reaction over the homopolymerization of the ene, which can be a competing side reaction.[9]

  • Light Intensity (for photopolymerization): Adjusting the light intensity can influence the rate of radical generation and potentially favor the desired reaction pathway.[4]

Q5: When should I consider using a protecting group for the thiol?

A5: A protecting group strategy is advisable when you need to perform reactions on other parts of the 1-(2-phenylethyl)piperidine scaffold without affecting the thiol group.[11][12] For instance, if you were to perform a reaction sensitive to free thiols, such as a palladium-catalyzed cross-coupling, protecting the thiol is essential.[13]

Common thiol protecting groups include:

  • Trityl (Trt) and Tetrahydropyranyl (Thp): These are acid-labile and can be removed with trifluoroacetic acid (TFA).[11]

  • tert-Butyl (tBu): Also removable under acidic conditions.[11]

  • Benzyl (Bzl): A more robust protecting group requiring stronger acidic conditions for removal.[11]

Troubleshooting Guides

Guide 1: Low Conversion in a Base-Catalyzed Thiol-Michael Addition
Symptom Possible Cause(s) Suggested Solution(s)
Reaction stalls at low conversion despite prolonged reaction time.1. Insufficient Catalyst Activity: The base may not be strong enough to efficiently deprotonate the sterically hindered thiol. 2. Steric Hindrance: The steric bulk of both the thiol and the Michael acceptor is too great for the reaction to proceed under the current conditions. 3. Reversibility of the Reaction: The Michael addition may be reversible, with the equilibrium favoring the starting materials.1. Switch to a Stronger Base: Replace TEA with a stronger, non-nucleophilic base like DBU.[4] 2. Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments to provide more energy to overcome the steric barrier. Monitor for side product formation. 3. Use a Trapping Agent: Consider adding an agent like TMSCl to trap the intermediate enolate, which can help drive the reaction forward.[14]
Multiple spots on TLC, including starting material and unidentified byproducts.1. Side Reactions Promoted by Heat: Elevated temperatures may be causing decomposition or side reactions. 2. Catalyst-Induced Side Reactions: The base or nucleophile may be reacting with the starting materials or products in unintended ways.1. Screen Different Solvents: Try a range of solvents with varying polarities. 2. Catalyst Screening: Test different classes of catalysts (e.g., phosphines if you are using an amine base).[4] 3. Lower the Temperature and Use a More Active Catalyst: A more active catalyst may allow the reaction to proceed at a lower, more selective temperature.
Guide 2: Inefficient Free-Radical Thiol-Ene Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired adduct and formation of disulfide byproduct.1. Low Radical Concentration: The rate of radical initiation may be too low. 2. Inefficient Chain Transfer: The carbon-centered radical intermediate may be slow to abstract a hydrogen from the sterically hindered thiol, leading to termination reactions like disulfide formation.[9]1. Increase Initiator Concentration: Incrementally increase the mol% of the photo or thermal initiator. 2. Optimize Light Source/Temperature: Ensure your light source is appropriate for the photoinitiator, or increase the temperature for thermal initiation. 3. Increase Thiol Concentration: Use a higher excess of the thiol to favor the chain-transfer step.[9]
Formation of a polymer instead of the desired 1:1 adduct.Homopolymerization of the Ene: The carbon-centered radical is adding to another molecule of the ene instead of abstracting a hydrogen from the thiol.[9]Increase Thiol:Ene Ratio: A higher concentration of the thiol will increase the probability of the chain-transfer reaction occurring.[9]

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Thiol-Michael Addition

This protocol provides a starting point and may require optimization for specific substrates.

  • To a solution of the Michael acceptor (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-phenylethyl)piperidine-4-thiol (1.1 equivalents).

  • Add the base catalyst (e.g., DBU, 0.1 equivalents) to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., a saturated aqueous solution of NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Photo-Initiated Free-Radical Thiol-Ene Reaction
  • In a quartz reaction vessel, dissolve the ene (1.0 equivalent), 1-(2-phenylethyl)piperidine-4-thiol (1.2 equivalents), and a suitable photoinitiator (e.g., DMPA, 1-5 mol%) in an appropriate degassed solvent (e.g., THF, acetonitrile).

  • Irradiate the stirred solution with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Thiol-Michael Addition Mechanism

Thiol_Michael_Addition Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate 1,4-Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Enolate_Intermediate Product Adduct Enolate_Intermediate->Product Protonation

Caption: Base-catalyzed Thiol-Michael addition pathway.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Verify Starting Material Purity Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp If pure Change_Catalyst Screen Different Catalysts/Bases Increase_Temp->Change_Catalyst If no improvement Success Improved Yield Increase_Temp->Success If improved Change_Solvent Screen Different Solvents Change_Catalyst->Change_Solvent If no improvement Change_Catalyst->Success If improved Protecting_Group Consider Thiol Protecting Group Strategy Change_Solvent->Protecting_Group If still low yield Change_Solvent->Success If improved

Caption: Decision tree for troubleshooting low yields.

References

  • Gayo, L. M., & Suto, M. J. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters, 2(13), 1999-2001. [Link]

  • Kaur, H., & Singh, A. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 1-22. [Link]

  • Jourdan, F., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4569. [Link]

  • Protecting Thiol Group in Presence of Alcohol. (2023, April 25). Reddit. Retrieved March 18, 2026, from [Link]

  • Li, G., et al. (2022). Upgrading heterogeneous Ni catalysts with thiol modification. Cell Reports Physical Science, 3(12), 101183. [Link]

  • Song, H., et al. (2025). Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations using maleate and fumarate-derived monomers. Polymer Chemistry, 16(11), 1845-1857. [Link]

  • Worrell, B. T., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3045-3054. [Link]

  • Wang, Y., et al. (2020). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Chemical Science, 11(34), 9205-9210. [Link]

  • Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Catalysts, 13(3), 469. [Link]

  • Thiol-ene reaction. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • What are the best conditions for a Michael addition? (2013, May 6). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • Demchenko, A. V., et al. (2014). Repairing the thiol-ene coupling reaction. Angewandte Chemie International Edition, 53(15), 3931-3935. [Link]

  • Dutta, A., & Gramlich, W. M. (2025). Understanding and Preventing the Spontaneous Gelation of Thiol-Norbornene Hydrogels. Biomacromolecules, 26(7), 4146-4157. [Link]

  • 1-(2-Phenylethyl)piperidine. (n.d.). Inxight Drugs. Retrieved March 18, 2026, from [Link]

  • Paillet, C., et al. (2018). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 10(1), 87-111. [Link]

  • Piperidine from the hydrolysis of piperine. (2018, January 18). Sciencemadness.org. Retrieved March 18, 2026, from [Link]

  • Handling thiols in the lab. (2013, October 4). Reddit. Retrieved March 18, 2026, from [Link]

  • Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved March 18, 2026, from [Link]

  • U.S. Sentencing Commission Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. (2017, December 5). U.S. Sentencing Commission. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Reducing unwanted byproducts in 1-(2-Phenylethyl)piperidine-4-thiol cross-coupling reactions

Welcome to the advanced troubleshooting and methodology guide for the transition-metal-catalyzed C-S cross-coupling of 1-(2-phenylethyl)piperidine-4-thiol . As a highly functionalized aliphatic thiol, this molecule prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for the transition-metal-catalyzed C-S cross-coupling of 1-(2-phenylethyl)piperidine-4-thiol . As a highly functionalized aliphatic thiol, this molecule presents two distinct chemical challenges: a highly nucleophilic thiolate prone to oxidative dimerization, and a basic tertiary amine (the piperidine core) capable of competitive metal coordination.

This guide synthesizes field-proven mechanistic insights to help you eliminate unwanted byproducts and achieve high-yielding thioetherification.

Mechanistic Pathway & Byproduct Formation

To troubleshoot effectively, we must first isolate where the catalytic cycle fails. The diagram below illustrates the standard Pd/Ni-catalyzed C-S coupling cycle, highlighting the two primary failure states: Off-cycle disulfide formation and Catalyst poisoning .

CS_Coupling Pd0 Active Catalyst [M(0)Ln] OxAdd Oxidative Addition [Ar-M(II)-X] Pd0->OxAdd + Aryl Halide TransMet Thiolate Coordination [Ar-M(II)-SR] OxAdd->TransMet + Thiolate Poisoned Poisoned Catalyst [M-Amine Complex] OxAdd->Poisoned Piperidine N-Coordination Product Target Thioether [Ar-SR] TransMet->Product Reductive Elimination TransMet->Poisoned Piperidine N-Coordination Product->Pd0 Catalyst Regeneration Disulfide Disulfide Byproduct [R-S-S-R] Thiol 1-(2-Phenylethyl) piperidine-4-thiol Disulfide->Thiol Zn Dust Reduction Thiol->Disulfide Oxidation (O2/Radicals)

Fig 1: Catalytic cycle of C-S cross-coupling highlighting off-cycle byproduct pathways and mitigation.

Troubleshooting FAQs

Q1: My reaction yields high amounts of the disulfide byproduct instead of the target thioether. How do I suppress this?

Causality: Aliphatic thiols are highly susceptible to oxidative homocoupling, forming stable disulfides (R-S-S-R). In catalytic C-S coupling, trace oxygen or radical pathways easily oxidize the thiolate anion[1]. Once formed, the disulfide is generally inert to standard cross-coupling conditions, sequestering your starting material and halting the reaction. Solution: While strict Schlenk techniques are mandatory, the most robust chemical solution is the addition of a stoichiometric reductant, such as Zinc dust . Zinc acts as an in-situ reducing agent that continuously cleaves any formed disulfide back into the active thiolate without interfering with the primary catalytic cycle. Recent protocols have demonstrated that Zinc inclusion is critical for aliphatic thiols to prevent disulfide accumulation and drive the reaction to completion[2].

Q2: The reaction stalls at ~30% conversion. Is the piperidine nitrogen poisoning the catalyst?

Causality: Yes. The tertiary amine in 1-(2-phenylethyl)piperidine-4-thiol is a strong Lewis base. While it cannot undergo N-arylation, it acts as a competitive σ -donor. It binds to the electrophilic Pd(II) or Ni(II) intermediate, displacing the phosphine ligand or blocking thiolate coordination. This creates an unreactive, off-cycle resting state. Solution: You must alter the steric environment of the metal center. Use highly sterically demanding bidentate phosphine ligands with a large bite angle (e.g., Xantphos for Pd, or DPEphos for Ni). These ligands tightly chelate the metal, enforcing a geometry that accelerates reductive elimination while sterically blocking the bulky piperidine nitrogen from accessing the metal center[3].

Q3: Should I use Palladium or Nickel for this specific sterically hindered substrate?

Causality: Palladium (e.g., Pd2​(dba)3​ / Xantphos) is the traditional gold standard. However, Nickel catalysis has emerged as a highly effective alternative for sterically hindered aliphatic thiols. While Nickel's smaller atomic radius can lead to higher steric strain, pairing it with flexible bidentate phosphines (like DPEphos) overcomes this limitation. This specific Ni/DPEphos system successfully couples challenging alkyl thiols while resisting amine poisoning, often outperforming Pd in highly functionalized basic substrates[3].

Quantitative Ligand & Additive Comparison

The following table summarizes the causal relationship between catalyst system choices and byproduct distribution for 1-(2-phenylethyl)piperidine-4-thiol couplings.

Catalyst SystemLigand TypeAdditiveTarget Thioether Yield (%)Disulfide Byproduct (%)Catalyst Poisoning Status
Pd(OAc)2​ PPh3​ (Monodentate)None< 15%45%Severe
Pd2​(dba)3​ Xantphos (Rigid Bidentate)None55%30%Moderate
Pd2​(dba)3​ Xantphos (Rigid Bidentate)Zn Dust (1.0 eq)88% < 2% Low
Ni(cod)2​ DPEphos (Flexible Bidentate)None82% 5%Low

Self-Validating Experimental Protocol

To ensure reproducibility and prevent byproduct formation, utilize this self-validating workflow for the Zinc-Assisted Palladium-Catalyzed C-S Coupling . Every critical phase includes a validation checkpoint.

ExpWorkflow Step1 1. Catalyst Pre-activation (Glovebox/Schlenk) Val1 Validation: Color Shift (Purple -> Yellow/Orange) Step1->Val1 Step2 2. Electrophile & Zn Dust Addition Val1->Step2 Val2 Validation: Uniform Suspension Achieved Step2->Val2 Step3 3. Syringe-Pump Thiol Addition Val2->Step3 Val3 Validation: LC-MS Disulfide m/z < 5% Step3->Val3 Step4 4. Reductive Elimination & Workup Val3->Step4

Fig 2: Self-validating experimental workflow for C-S cross-coupling.

Step-by-Step Methodology:

Step 1: Catalyst Pre-activation

  • Action: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd2​(dba)3​ (2.5 mol%), Xantphos (5 mol%), and anhydrous, degassed Toluene. Stir at room temperature for 15 minutes.

  • Validation Check: Observe a distinct color change from deep purple/red ( Pd2​(dba)3​ ) to a pale yellow/orange solution, confirming the successful formation of the active Pd(0)Ln​ complex. Do not proceed if the solution remains purple.

Step 2: Electrophile & Reductant Integration

  • Action: Add the aryl halide (1.0 eq), anhydrous K3​PO4​ (2.0 eq), and activated Zinc dust (1.0 eq) to the active catalyst solution.

  • Validation Check: Ensure vigorous stirring (800+ rpm) creates a uniform suspension of the insoluble Zinc and base. Clumping will severely reduce the efficacy of in-situ disulfide reduction.

Step 3: Syringe-Pump Thiol Addition

  • Action: Dissolve 1-(2-phenylethyl)piperidine-4-thiol (1.1 eq) in degassed Toluene. Add this solution to the reaction mixture via a syringe pump over 2 hours at 90°C. Causality: Slow addition keeps the steady-state concentration of the free thiol low, minimizing the statistical probability of both oxidative dimerization and competitive amine coordination.

  • Validation Check: At the 1-hour mark, sample the reaction under N2​ and run a rapid LC-MS. Check for the disulfide dimer mass ( [M+H]+ ). If the disulfide peak exceeds 5% relative abundance, decrease the syringe pump addition rate by half.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Zinc dust and inorganic salts. Wash the organic layer with water, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient due to the basic amine).

References

  • Title: A Robust Pd-Catalyzed C–S Cross-Coupling Process Enabled by Ball-Milling Source: Organic Letters - ACS Publications URL
  • Title: Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines Source: RSC Publishing URL
  • Source: Chemical Science (RSC Publishing)

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopy validation protocols for 1-(2-Phenylethyl)piperidine-4-thiol synthesized compounds

Executive Summary The validation of 1-(2-Phenylethyl)piperidine-4-thiol—a highly versatile pharmacophore in neuroactive drug development—presents a unique set of analytical challenges. The molecule features a lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The validation of 1-(2-Phenylethyl)piperidine-4-thiol—a highly versatile pharmacophore in neuroactive drug development—presents a unique set of analytical challenges. The molecule features a lipophilic phenylethyl tail, a basic piperidine core, and a reactive thiol (-SH) group at the C4 position. Standard 1H Nuclear Magnetic Resonance (NMR) spectroscopy often fails to provide reliable quantitative data for this compound due to rapid proton exchange and severe aliphatic signal overlap.

This guide objectively compares three distinct NMR validation protocols: High-Field Direct Profiling , Benchtop Heteronuclear qNMR via Derivatization , and ALARM NMR Screening . By applying the analytical lifecycle principles outlined in USP General Chapter <1220>[1], we demonstrate how to establish a self-validating system that ensures structural identity, absolute purity, and biochemical safety.

Mechanistic Rationale & Analytical Challenges

Before selecting a validation protocol, one must understand the physical chemistry dictating the compound's behavior in an NMR magnetic field:

  • Proton Exchange & Signal Broadening: The -SH proton undergoes rapid chemical exchange with trace moisture in deuterated solvents. On the NMR timescale, this averages the signal, broadening it into the baseline and rendering direct integration mathematically invalid.

  • Spectral Overlap: The aliphatic protons of the piperidine ring and the ethyl bridge create a dense, highly coupled multiplet region (1.5–3.0 ppm). At lower magnetic fields, this overlap precludes the isolation of distinct resonances required for quantitative NMR (qNMR).

  • Oxidative Dimerization: Thiols readily oxidize to form disulfides. A robust protocol must differentiate between the monomeric active pharmaceutical ingredient (API) and its oxidized degradant.

Comparison of Validation Protocols

Protocol A: High-Field (600 MHz) 1D/2D NMR (Direct Profiling)

High-field NMR remains the gold standard for de novo structural elucidation. By utilizing a 600 MHz magnet, the chemical shift dispersion (measured in Hz) is vastly expanded, resolving the complex J-coupling networks of the piperidine ring. Two-dimensional experiments (HSQC, HMBC) allow for the indirect assignment of the C4 carbon, confirming the position of the thiol group even if the -SH proton is exchange-broadened. However, this method is capital-intensive and less suited for high-throughput batch release.

Protocol B: Benchtop Heteronuclear qNMR (31P/19F) via Derivatization

To bypass 1H overlap and exchange issues entirely, the thiol is derivatized with a phosphorus or fluorine tag. Because the heteronuclear chemical shift range is massive and background-free, this protocol can be executed flawlessly on cost-effective Benchtop NMR systems (60-80 MHz)[2]. Recent studies demonstrate that benchtop systems offer comparable performance to high-field systems for quantitative pharmaceutical analysis when spectral overlap is mitigated[3]. Derivatization using phosphitylation reagents like TMDP allows for highly accurate 31P NMR quantification, successfully detecting >99% of thiol functional groups[4]. Alternatively, 19F NMR platforms utilizing fluorinated receptors offer rapid kinetics and generate unique two-dimensional codes for simultaneous thiol detection[5].

Protocol C: ALARM NMR (Thiol Reactivity Screening)

1-(2-Phenylethyl)piperidine-4-thiol can act as a reactive false positive in biochemical assays by covalently binding to target proteins. The ALARM NMR (a La assay to detect reactive molecules) protocol is a validated method to detect these reactive false positives by monitoring DTT-dependent 13C chemical shift changes in the human La antigen, ensuring the compound does not inappropriately alkylate or oxidize off-target proteins[6].

Visualizing the Validation Workflows

Workflow A 1-(2-Phenylethyl)piperidine-4-thiol (Target API) B Protocol A: High-Field 1D/2D NMR (600 MHz Direct) A->B C Protocol B: Heteronuclear qNMR (31P/19F Derivatization) A->C D Protocol C: ALARM NMR (Reactivity Screening) A->D E Structural Elucidation B->E F Absolute Quantification C->F G False Positive Detection D->G H Validated Compendial Release (USP <761> / <1220>) E->H F->H G->H

Fig 1. NMR validation workflow for 1-(2-Phenylethyl)piperidine-4-thiol compendial release.

Mechanism S1 Analyte: Piperidine-4-thiol (Broad 1H -SH signal) S3 31P-Tagged Adduct (Sharp Singlet ~200 ppm) S1->S3 Pyridine / CDCl3 S2 TMDP Reagent (Phosphitylation) S2->S3 Excess S4 qNMR Integration vs Internal Standard S3->S4 Inverse Gated 31P

Fig 2. Heteronuclear derivatization pathway for absolute thiol quantification via qNMR.

Quantitative Data Comparison

MetricProtocol A (High-Field 1D/2D)Protocol B (Benchtop 31P/19F qNMR)Protocol C (ALARM NMR)
Primary Utility De novo structural elucidationAbsolute quantification (Purity)Reactive false positive screening
Thiol LOD ~1-5 mM (Exchange dependent)< 0.1 mM (Highly sensitive)N/A (Protein shift dependent)
Spectral Resolution Excellent (600 MHz dispersion)Excellent (No heteronuclear overlap)Moderate (Protein NMR limits)
Assay Time 1-2 Hours< 30 Minutes4-6 Hours
Capital Cost Very High (>$500k)Low (~$50k - $100k)Very High (Requires high-field)
Compendial Fit Qualitative IdentityQuantitative Release (USP <1220>)Early Drug Discovery Triage

Detailed Experimental Methodologies

Protocol A: High-Field 1D/2D NMR (Direct Profiling)
  • Sample Preparation: Dissolve 15 mg of 1-(2-Phenylethyl)piperidine-4-thiol in 600 µL of strictly anhydrous CDCl3 (treated with basic alumina).

    • Causality: Trace water accelerates proton exchange, broadening the -SH signal into the baseline. Anhydrous solvent locks the exchange rate, allowing the -SH proton to appear as a distinct multiplet. Basic alumina removes trace DCl, preventing amine protonation.

  • Acquisition: Acquire 1H, 13C, and 2D HSQC/HMBC spectra on a 600 MHz spectrometer at 298 K.

    • Causality: The 600 MHz field expands the frequency domain, resolving the heavily overlapped piperidine ring protons (1.5–3.0 ppm) from the ethyl bridge protons, allowing for precise J-coupling analysis.

Protocol B: Benchtop 31P qNMR via TMDP Derivatization
  • Reagent Preparation: Prepare a stock solution of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) and pyridine in CDCl3.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated during phosphitylation, preventing the degradation of the piperidine core.

  • Derivatization: React 10 mg of the analyte with a 1.5x molar excess of TMDP.

    • Causality: Excess reagent drives the reaction to >99% completion, ensuring total conversion of the invisible -SH group into a highly visible 31P-tagged adduct[4].

  • Internal Standard Addition: Add a precise mass of Triphenylphosphate (TPP) as a Certified Reference Material (CRM) to meet USP <1220> traceability requirements[1].

  • Acquisition: Acquire 31P NMR on a 60 MHz Benchtop system using an inverse-gated decoupling pulse sequence with a relaxation delay (D1) of 15 seconds.

    • Causality: Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE), which would otherwise artificially enhance the phosphorus signal and destroy quantitative accuracy. The long D1 (>5*T1) ensures complete longitudinal relaxation, guaranteeing the peak area is directly proportional to molar concentration.

Protocol C: ALARM NMR Screening
  • Protein Preparation: Prepare 13C-labeled human La antigen in a physiological buffer (pH 7.4).

  • Incubation: Incubate the protein with the synthesized thiol compound in the presence and absence of dithiothreitol (DTT).

  • Acquisition: Monitor 1H-13C HMQC spectra.

    • Causality: Chemical shift perturbations in the La antigen spectrum indicate covalent modification (alkylation/oxidation) by the test compound. Comparing spectra with and without DTT confirms whether the binding is a reversible disulfide linkage or an irreversible false-positive alkylation[6].

References[2] High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments. URL: https://nmr.oxinst.com/blogs/high-field-to-benchtop-nmr-spectroscopy-part-3[5] Simultaneous detection of small molecule thiols with a simple 19F NMR platform, Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02005a[1] Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR, American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/595537-Application-of-USP-General-Chapter-1220-in-the-Development-of-a-Procedure-for-Quantitative-NMR/[4] Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis, ACS Macromolecules. URL: https://pubs.acs.org/doi/10.1021/acs.macromol.3c01598[3] Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin, Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/35158269/[6] ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens, Journal of the American Chemical Society (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/15631471/

Sources

Comparative

Mass Spectrometry (LC-MS) Analysis for 1-(2-Phenylethyl)piperidine-4-thiol Purity Confirmation: A Comparative Guide

As a Senior Application Scientist in analytical development, I frequently encounter the hidden pitfalls of characterizing bifunctional small molecules. 1-(2-Phenylethyl)piperidine-4-thiol is a prime example: it features...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical development, I frequently encounter the hidden pitfalls of characterizing bifunctional small molecules. 1-(2-Phenylethyl)piperidine-4-thiol is a prime example: it features a highly basic piperidine nitrogen (pKa ~9–10) and a reactive sulfhydryl (-SH) group. While this dual functionality makes it an invaluable building block in medicinal chemistry, it introduces severe analytical challenges during liquid chromatography-mass spectrometry (LC-MS) purity confirmation.

This guide objectively compares the standard reversed-phase LC-MS approach against an optimized, self-validating Derivatization-Assisted UPLC-HRMS workflow. By understanding the mechanistic causality behind experimental choices, researchers can eliminate artifactual data and ensure absolute scientific integrity in their purity assessments.

The Analytical Challenge: Causality & Mechanisms

When assessing the purity of 1-(2-Phenylethyl)piperidine-4-thiol, relying on standard LC-MS protocols often yields inaccurate, artificially degraded purity profiles. The causality behind this failure stems from two primary mechanisms:

  • Ex Vivo Thiol Oxidation: Free thiols are highly susceptible to autoxidation, rapidly forming disulfide dimers during sample preparation, within the autosampler, or inside the electrospray ionization (ESI) source. This leads to an underestimation of the monomeric active pharmaceutical ingredient (API) and an artificial inflation of disulfide impurities .

  • Silanol Interactions & Poor Ionization: The basic piperidine ring is fully protonated under standard acidic mobile phase conditions. On conventional C18 columns, this basic center interacts strongly with residual surface silanols, causing severe peak tailing. Furthermore, free polar thiols often exhibit poor retention and suboptimal ionization efficiency in ESI compared to their oxidized counterparts.

The Proposed Solution: Derivatization-Assisted UPLC-HRMS

To overcome these physical chemistry limitations, we must engineer a self-validating analytical system. Method B (Optimized UPLC-HRMS) utilizes N-ethylmaleimide (NEM) to instantly alkylate the free thiol upon sample dissolution. NEM undergoes a rapid Michael addition with the sulfhydryl group at physiological pH, chemically locking the molecule and preventing any downstream oxidation.

Coupled with a Superficially Porous Particle (SPP) Biphenyl column, this method leverages orthogonal π-π interactions with the phenylethyl moiety, shielding the basic piperidine nitrogen and delivering exceptional peak symmetry.

Workflow Visualization

LCMS_Workflow Start 1-(2-Phenylethyl)piperidine-4-thiol Sample Preparation Split Aliquot Split Start->Split PathA Method A: Standard LC-MS (Unprotected) Split->PathA Standard Dilution PathB Method B: Optimized UPLC-HRMS (NEM Derivatization) Split->PathB Thiol Stabilization Oxidation Artifactual Oxidation (Disulfide Formation) PathA->Oxidation ResultA Inaccurate Purity (False Disulfide Peaks) Oxidation->ResultA Deriv Alkylation with 10 mM NEM (pH 7.4, 10 min) PathB->Deriv Control Self-Validating Control: DTT Reduction Step PathB->Control Aliquot 2 ResultB Accurate Monomer Purity & True Disulfide Quantitation Deriv->ResultB Control->Deriv Total Thiol

Fig 1: Comparative LC-MS workflows for thiol purity confirmation via NEM derivatization.

Experimental Protocols

To guarantee trustworthiness, every analytical protocol must be self-validating. Below are the step-by-step methodologies for both approaches.

Alternative A: Standard RPLC-MS (The Flawed Baseline)
  • Sample Preparation: Dissolve 1-(2-Phenylethyl)piperidine-4-thiol in 50:50 (v/v) LC-MS grade Water:Acetonitrile to a final concentration of 1 mg/mL.

  • Chromatography: Inject 2 µL onto a standard fully porous C18 column (2.1 x 100 mm, 3 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Positive Electrospray Ionization (+ESI) using a standard single quadrupole or TOF mass spectrometer.

Method B: NEM-Derivatization UPLC-HRMS (Optimized Protocol)
  • Derivatization Buffer Preparation: Prepare a 100 mM Ammonium Bicarbonate buffer (pH 7.4) containing 10 mM N-ethylmaleimide (NEM). Degas thoroughly with nitrogen to purge dissolved oxygen.

  • Sample Preparation (Free Thiol Alkylation): Dissolve the compound directly into the NEM buffer. Incubate at room temperature for 10 minutes. Causality: The maleimide rapidly forms a stable thioether bond, outcompeting autoxidation kinetics.

  • Self-Validating Control (Total Thiol Assessment): In a parallel aliquot, add 5 mM Dithiothreitol (DTT) and incubate for 15 minutes at 37°C to reduce any native disulfides present in the bulk powder. Subsequently, quench with 15 mM NEM. Causality: Comparing this reduced aliquot to the direct-NEM aliquot mathematically proves whether detected disulfides are true manufacturing impurities or analytical artifacts.

  • Chromatography: Inject 1 µL onto an SPP Biphenyl column (2.1 x 100 mm, 1.7 µm).

  • Detection: High-Resolution Mass Spectrometry (HRMS) in +ESI mode.

Comparative Data Analysis

The quantitative superiority of the derivatization-assisted approach is evident when analyzing the chromatographic and mass spectral data. By stabilizing the thiol and optimizing the stationary phase, Method B eliminates false impurities and drastically improves sensitivity.

Table 1: Quantitative Performance Comparison for 1-(2-Phenylethyl)piperidine-4-thiol Analysis

Performance MetricAlternative A: Standard RPLC-MSOptimized Method B: NEM-UPLC-HRMSCausality / Mechanistic Driver
Peak Symmetry (As) 1.85 (Severe Tailing)1.05 (Excellent)Biphenyl π-π interactions minimize piperidine-silanol secondary interactions.
Monomer Recovery 68.4%99.2%NEM chemical locking prevents ex vivo oxidation during ESI.
Disulfide Artifacts 31.6%< 0.1%Thioether bond physically prevents disulfide dimerization.
LOD (Monomer) 45 ng/mL1.5 ng/mLThe stable NEM-derivative enhances hydrophobicity and ESI desolvation efficiency.
Linearity (R²) 0.9210.998Stable analyte prevents concentration-dependent autoxidation variance.

Conclusion

For reactive bifunctional molecules like 1-(2-Phenylethyl)piperidine-4-thiol, standard LC-MS methods inherently compromise scientific integrity by generating artifactual impurities. By implementing a self-validating NEM-derivatization protocol coupled with biphenyl-based UPLC-HRMS, analytical scientists can confidently differentiate between true synthetic impurities and analytical artifacts, ensuring absolute accuracy in drug development workflows.

References

  • Title: A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome Source: Redox Biology, 16 (2018): 359-380. URL: [Link]

  • Title: Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia Source: Journal of Chromatography B, 877(28) (2009): 3418-3427. URL: [Link]

  • Title: Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress Source: Concordia University Spectrum Research Repository (2017). URL: [Link]

Validation

Rational Drug Design: A Comparative Guide to 1-(2-Phenylethyl)piperidine-4-thiol and Phenethyl Building Blocks

Executive Summary The N-phenethylpiperidine scaffold is a privileged structure in medicinal chemistry, famously recognized as the core pharmacophore of potent µ-opioid receptor (MOR) agonists like fentanyl and its precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenethylpiperidine scaffold is a privileged structure in medicinal chemistry, famously recognized as the core pharmacophore of potent µ-opioid receptor (MOR) agonists like fentanyl and its precursor analogs (e.g., [1], derived from [2]). Historically, the 4-amino (aniline) and 4-hydroxyl derivatives have dominated classical structure-activity relationship (SAR) studies. However, the emergence of 1-(2-Phenylethyl)piperidine-4-thiol [3] has introduced a powerful, alternative vector for rational drug design.

This guide objectively compares the 4-thiol derivative against its 4-amino, 4-hydroxyl, and 4-carboxylic acid counterparts. By evaluating their physicochemical properties, reactivity profiles, and utility in covalent targeting, we provide actionable, field-proven insights for researchers developing novel GPCR ligands, enzyme inhibitors, or molecular probes.

Structural & Physicochemical Profiling: The Causality of Choice

To understand the causality behind selecting a specific 4-substituted phenethylpiperidine, one must analyze the intrinsic properties of the heteroatom at the 4-position. The choice of functional group directly dictates the molecule's pharmacokinetics, binding affinity, and synthetic versatility.

  • 1-(2-Phenylethyl)piperidine-4-thiol (-SH): The thiol group is highly polarizable and an exceptionally "soft" nucleophile[3]. Its lower pKa (~10.5 for aliphatic thiols) compared to alcohols (~16) allows it to exist partially as a highly reactive thiolate at physiological pH in specific protein microenvironments. This makes it the premier choice for targeting electrophilic residues (e.g., forming disulfides with cysteine) or coordinating with metalloenzymes (e.g., zinc in Histone Deacetylases).

  • 1-(2-Phenylethyl)piperidin-4-amine (-NH₂ / -NHPh): The amine (e.g., in 4-ANPP, MW 280.4 g/mol [4]) is a strong hydrogen bond donor and acceptor. It is readily protonated at physiological pH, allowing for critical salt-bridge formation with conserved aspartate residues in GPCR binding pockets[1].

  • 1-(2-Phenylethyl)piperidin-4-ol (-OH): The hydroxyl group acts as a rigid, "hard" hydrogen bond donor/acceptor. It is significantly less nucleophilic than the amine or thiol, making it a stable linker for ester prodrugs or a non-covalent interaction point.

Table 1: Comparative Physicochemical Data of 4-Substituted Phenethylpiperidines
Compound DerivativeMolecular WeightEst. LogPNucleophilicity (HSAB)Primary Drug Design Application
4-Thiol (-SH) 221.36 g/mol [3]~2.8Soft, HighCovalent targeting, Zinc-binding groups, Click chemistry
4-Anilino (-NHPh) 280.41 g/mol [4]~3.5Hard, ModerateGPCR salt-bridge formation, Amide library synthesis
4-Hydroxyl (-OH) 205.30 g/mol ~2.0Hard, LowEster prodrugs, Hydrogen bonding (donor/acceptor)
4-Carboxylic (-COOH) 233.31 g/mol ~1.5Hard, LowElectrostatic anchoring, Peptide coupling

Synthetic Workflows & Experimental Protocols

To ensure experimental trustworthiness, the protocols described below utilize a self-validating system: the divergent synthesis from the widely available, though heavily regulated[2], precursor N-phenethyl-4-piperidinone (NPP).

Protocol: Synthesis of 1-(2-Phenylethyl)piperidine-4-thiol via Thioacetate Displacement

Causality of Experimental Choice: Direct conversion of alcohols to thiols using H₂S gas is highly toxic, foul-smelling, and often low-yielding. The two-step Sₙ2 displacement using potassium thioacetate ensures complete inversion of stereochemistry (critical if the piperidine ring is further substituted) and avoids unwanted disulfide dimerization during the intermediate stages.

Step 1: Mesylation of 1-(2-phenylethyl)piperidin-4-ol

  • Reagents: 1-(2-phenylethyl)piperidin-4-ol (1.0 eq), Triethylamine (TEA, 1.5 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the starting alcohol in DCM and cool to 0 °C under an N₂ atmosphere. Add TEA, followed by the dropwise addition of MsCl to control the exothermic reaction. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation: Quench with saturated NaHCO₃ to neutralize excess acid. Extract with DCM. LC-MS analysis of the organic layer must show the complete disappearance of the alcohol and the appearance of the [M+H]⁺ peak corresponding to the mesylate (m/z ~284).

Step 2: Thioacetate Displacement

  • Reagents: Mesylate intermediate (1.0 eq), Potassium thioacetate (KSAc, 2.0 eq), anhydrous Dimethylformamide (DMF).

  • Procedure: Dissolve the mesylate in DMF. Add KSAc in one portion and heat the mixture to 60 °C for 4 hours. The strong nucleophilicity of the thioacetate ion drives the Sₙ2 reaction to completion.

  • Self-Validation: Cool to room temperature, dilute with distilled water, and extract with Ethyl Acetate (EtOAc). TLC (using a UV lamp and KMnO₄ stain) will reveal a new, less polar spot corresponding to the thioester intermediate.

Step 3: Hydrolysis to the Free Thiol

  • Reagents: Thioester intermediate (1.0 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Methanol (MeOH).

  • Procedure: Dissolve the thioester in MeOH. Add K₂CO₃ and stir vigorously at room temperature for 1 hour to cleave the acetyl group.

  • Self-Validation: Acidify the mixture carefully with 1M HCl to pH 6, then extract with DCM. Crucial Note: The free thiol is highly prone to oxidative dimerization into a disulfide; it must be stored under argon or used immediately in downstream click-chemistry. LC-MS confirms the final product (m/z 222.1)[3].

Mechanistic Pathways & Visualization

The divergence in chemical reactivity dictates the downstream application of these building blocks. The diagram below illustrates the divergent synthetic pathways from the common precursor NPP[2].

G NPP N-Phenethyl-4-piperidinone (NPP) Thiol 1-(2-Phenylethyl)piperidine-4-thiol Covalent Targeting NPP->Thiol 1. NaBH4 2. MsCl 3. KSAc / MeOH Amine 4-Amino/Anilino Derivative (e.g., 4-ANPP) Amide Libraries NPP->Amine Reductive Amination (Aniline / NaBH(OAc)3) Alcohol 4-Hydroxyl Derivative Ester/Ether Linkages NPP->Alcohol NaBH4 Reduction

Divergent synthesis of 4-substituted N-phenethylpiperidines from the common precursor NPP.

When deployed in rational drug design, the 4-thiol derivative offers a unique mechanism of action: Targeted Covalent Inhibition (TCI) . While the N-phenethyl group anchors the molecule in a lipophilic pocket (e.g., the hydrophobic cavity of a GPCR or the active site channel of an enzyme), the 4-thiol acts as a reactive "warhead" to form a reversible or irreversible bond with a proximal cysteine residue.

G Ligand 4-Thiol Ligand Phenethyl N-Phenethyl Group Ligand->Phenethyl ThiolGrp 4-Thiol (-SH) Ligand->ThiolGrp Pocket Hydrophobic Pocket Phenethyl->Pocket Lipophilic Anchoring Cys Target Cysteine ThiolGrp->Cys Covalent Bond Formation Target Protein Target Target->Pocket Target->Cys

Covalent targeting mechanism of 4-thiol phenethylpiperidines interacting with target cysteines.

Comparative Applications in Rational Drug Design

  • Covalent Targeting & Warhead Design: The thiol's superior nucleophilicity makes it the optimal choice for designing covalent inhibitors. By converting the thiol into an acrylamide or Michael acceptor via a short linker, researchers can target non-catalytic cysteines. The 4-hydroxyl and 4-amine analogs lack the specific reactivity required for this precise bio-conjugation without extensive, bulky modifications.

  • Metalloenzyme Coordination: In the design of histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibitors, the zinc-binding group (ZBG) is critical. While hydroxamic acids are the industry standard, thiols are highly potent ZBGs. The 1-(2-phenylethyl)piperidine-4-thiol scaffold provides a rigid, basic core that mimics the surface recognition cap, while the thiol directly coordinates the catalytic Zn²⁺ ion.

  • Click Chemistry Probes: The thiol can undergo rapid, high-yield thiol-ene or thiol-yne click reactions under mild conditions. This is highly advantageous for attaching fluorophores (e.g., maleimide-functionalized dyes) to the phenethylpiperidine pharmacophore for receptor mapping—a task where the amine might require forcing amide-coupling conditions that degrade sensitive fluorophores, and the hydroxyl is largely unreactive.

References

  • National Center for Biotechnology Information (NCBI). "N-Phenethyl-4-piperidinone | C13H17NO | CID 96437." PubChem Database. URL:[Link]

  • Wikipedia. "4-ANPP (4-anilino-N-phenethylpiperidine)." URL:[Link]

  • Wikipedia. "N-Phenethyl-4-piperidinone." URL: [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for Quantifying 1-(2-Phenylethyl)piperidine-4-thiol in Biological Matrices

Executive Summary & Analyte Profiling In pharmacokinetic (PK) profiling and drug development, quantifying specialized chemical entities in complex biological matrices requires analytical strategies tailored to the molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

In pharmacokinetic (PK) profiling and drug development, quantifying specialized chemical entities in complex biological matrices requires analytical strategies tailored to the molecule's unique physicochemical properties. 1-(2-Phenylethyl)piperidine-4-thiol is a structural compound characterized by a piperidine scaffold, a lipophilic phenethyl moiety, and a highly reactive sulfhydryl (-SH) group[1].

From a bioanalytical perspective, the primary hurdle in quantifying this analyte is the inherent instability of the free thiol group. In biological matrices such as plasma or serum, free thiols undergo rapid ex vivo oxidation to form homodimers (disulfides) or mixed disulfides with endogenous plasma proteins[2]. To generate scientifically defensible data that complies with regulatory standards, the analytical method must arrest this degradation pathway immediately upon sample collection.

This guide objectively evaluates three High-Performance Liquid Chromatography (HPLC) modalities for quantifying 1-(2-Phenylethyl)piperidine-4-thiol and provides a comprehensive, self-validating protocol for the superior LC-MS/MS approach, grounded in the 3[4].

Methodological Comparison: Selecting the Optimal Analytical Platform

When establishing a self-validating system for thiol quantification, the choice of detector and sample preparation is dictated by the analyte's reactivity.

Approach A: Direct HPLC-UV
  • Mechanism: Relies on the natural UV absorbance of the phenethyl group.

  • Causality of Limitation: This method lacks the sensitivity required for trace-level PK analysis. More critically, direct analysis fails to account for thiol oxidation during the autosampler queue. Because the analyte degrades into disulfides while waiting for injection, this method inherently produces a severe negative bias in quantification, failing FDA accuracy standards.

Approach B: HPLC-UV with Pre-Column Derivatization (DTNB)
  • Mechanism: Utilizes 5,5'-dithiobis(2-nitrobenzoic acid)—known as Ellman's reagent—to react with the thiol, forming a stable mixed disulfide and releasing a chromophore detectable at 326 nm[5].

  • Causality of Limitation: While derivatization successfully stabilizes the thiol, DTNB reacts indiscriminately with all endogenous thiols (e.g., glutathione, cysteine) present in the biological matrix. This creates a highly crowded chromatogram. Achieving baseline resolution requires extended gradient run times, drastically reducing laboratory throughput and increasing the risk of co-elution.

Approach C: LC-MS/MS with NEM Alkylation (Recommended Gold Standard)
  • Mechanism: N-ethylmaleimide (NEM) is added to the plasma immediately upon collection to rapidly alkylate the free sulfhydryl group via a Michael addition, forming a stable thioether adduct[2]. The stabilized adduct is then extracted and quantified using tandem mass spectrometry.

  • Causality of Success: Alkylation permanently halts oxidation, ensuring the measured concentration reflects the true in vivo state. LC-MS/MS provides absolute structural selectivity via Multiple Reaction Monitoring (MRM), easily filtering out endogenous thiol-NEM adducts based on their unique mass-to-charge (m/z) transitions.

Quantitative Performance Comparison

The following table synthesizes the expected validation parameters for 1-(2-Phenylethyl)piperidine-4-thiol across the three platforms, benchmarked against strict regulatory acceptance criteria[4].

Validation ParameterDirect HPLC-UVHPLC-UV (DTNB Derivatization)LC-MS/MS (NEM Alkylation)FDA 2018 Requirement
Sensitivity (LLOQ) ~500 ng/mL~50 ng/mL0.5 ng/mL Signal-to-noise ≥ 5:1
Linearity (R²) 0.985 (Degrades over time)0.992> 0.995 R² ≥ 0.990
Accuracy (Inter-assay) 70 - 85% (Negative bias)85 - 110%92 - 108% ± 15% of nominal
Precision (% CV) > 20%12 - 18%< 8% ≤ 15%
Throughput (Run Time) 15 minutes25 minutes3.5 minutes N/A (Efficiency metric)

Experimental Protocol: LC-MS/MS with NEM Stabilization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every analytical batch must include a calibration curve and Quality Control (QC) samples at three concentration levels (Low, Mid, High) to verify system suitability in real-time.

Step 1: Immediate Sample Stabilization (Critical Step)
  • Action: Aliquot 50 µL of freshly collected biological matrix (e.g., K2EDTA plasma) into a pre-chilled microcentrifuge tube containing 10 µL of 100 mM N-ethylmaleimide (NEM) in phosphate buffer (pH 7.4).

  • Causality: The physiological pH facilitates the rapid nucleophilic attack of the thiolate anion on the NEM double bond. Immediate addition is non-negotiable; delaying this step by even 5 minutes results in up to 30% analyte loss due to dimerization and protein binding[2].

Step 2: Internal Standard Addition & Protein Precipitation
  • Action: Add 10 µL of stable isotope-labeled internal standard (IS) (e.g., 1-(2-Phenylethyl)piperidine-4-thiol-d5-NEM adduct, 100 ng/mL). Add 200 µL of ice-cold Acetonitrile (100%). Vortex vigorously for 2 minutes.

  • Causality: The internal standard corrects for any volumetric variations or matrix-induced ion suppression during MS analysis. Acetonitrile disrupts protein hydration shells, precipitating plasma proteins that would otherwise clog the HPLC column and suppress the ionization of the target analyte.

Step 3: Centrifugation and Extraction
  • Action: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the clear supernatant to an autosampler vial.

  • Causality: High-speed, low-temperature centrifugation ensures a dense protein pellet, yielding a clean extract and preventing the re-solubilization of interfering macromolecules.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Detect using Electrospray Ionization in positive mode (ESI+), monitoring the specific MRM transition of the NEM-analyte adduct.

  • Causality: The acidic mobile phase ensures complete protonation of the piperidine nitrogen, enhancing ionization efficiency and generating a strong[M+H]+ precursor ion for highly sensitive MS/MS detection.

Workflow Visualization

The following diagram maps the logical sequence of the validated protocol, highlighting the critical stabilization step required for thiol bioanalysis.

ThiolValidation N1 1. Plasma Collection (Biological Matrix) N2 2. Immediate Alkylation (NEM Addition) N1->N2 Prevents Oxidation N3 3. Protein Precipitation (Acetonitrile + IS) N2->N3 Denatures Proteins N4 4. Centrifugation & Supernatant Transfer N3->N4 14,000 x g N5 5. LC-MS/MS Analysis (MRM Mode) N4->N5 Extracts Adduct N6 6. FDA 2018 Method Validation N5->N6 Data Processing

Workflow for 1-(2-Phenylethyl)piperidine-4-thiol stabilization and LC-MS/MS bioanalysis.

Scientific Integrity & Regulatory Compliance

This methodology strictly adheres to the 3[4]. By incorporating NEM alkylation, the method demonstrates robust stability (a core FDA requirement), ensuring the analyte measured accurately reflects the in vivo concentration at the time of collection. Furthermore, the use of protein precipitation coupled with MRM detection satisfies the FDA's stringent criteria for selectivity and matrix effect mitigation, ensuring that endogenous plasma components do not interfere with the quantification of the target analyte.

References

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).
  • 1-(2-Phenylethyl)piperidine-4-thiol | Research Chemical. Benchchem.
  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. National Institutes of Health (NIH) / PMC.
  • Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization. Benchchem.

Sources

Validation

Evaluating binding affinity: 1-(2-Phenylethyl)piperidine-4-thiol derivatives compared to standard ligands

An in-depth technical evaluation of 1-(2-Phenylethyl)piperidine-4-thiol derivatives requires moving beyond basic structural analysis to understand how subtle heteroatom substitutions fundamentally alter receptor-ligand t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 1-(2-Phenylethyl)piperidine-4-thiol derivatives requires moving beyond basic structural analysis to understand how subtle heteroatom substitutions fundamentally alter receptor-ligand thermodynamics and kinetics.

The 1-(2-phenylethyl)piperidine scaffold is a privileged pharmacophore, serving as the core structural motif for potent mu-opioid receptor (MOR) agonists (e.g., fentanyl analogs) and sigma-1 ( σ1​ ) receptor ligands. While traditional medicinal chemistry has focused on 4-hydroxyl, 4-anilino, or 4-carboxamide substitutions, introducing a 4-thiol moiety offers a unique physicochemical profile [1].

This guide objectively compares the binding affinities and kinetic profiles of synthesized 4-thiol derivatives against established clinical standards, providing validated experimental workflows for researchers and drug development professionals.

Mechanistic Rationale: The Thiol Advantage

Replacing an oxygen or nitrogen atom with sulfur at the 4-position of the piperidine ring is not merely a structural novelty; it dictates a cascade of thermodynamic consequences:

  • Enthalpy-Entropy Compensation : Sulfur is larger, more polarizable, and less electronegative than oxygen. It acts as a softer nucleophile and forms weaker hydrogen bonds but stronger dispersion (van der Waals) interactions. When a 4-thioether derivative enters the hydrophobic binding pocket of a σ1​ receptor, it displaces structured water networks more effectively than its hydroxyl counterpart, driving binding affinity through a favorable entropic shift [2].

  • Covalent Probing and Allostery : The free sulfhydryl (-SH) group of the base 1-(2-phenylethyl)piperidine-4-thiol can form reversible disulfide bonds with proximal cysteine residues in target proteins. This allows researchers to utilize it as a covalent probe to map receptor allostery or trap transient receptor conformations.

  • Altered Residence Time : Thioethers and thioesters often exhibit different steric bulk and rotational barriers compared to ethers and amides. This directly impacts the dissociation rate ( koff​ ), altering the drug's residence time on the receptor—a metric often more predictive of in vivo efficacy than equilibrium affinity ( Ki​ ).

Comparative Binding Affinity & Kinetic Data

To objectively evaluate these novel derivatives, their performance must be benchmarked against standard ligands. The table below synthesizes representative quantitative data comparing prototypical 4-thiol derivatives against established standards for both σ1​ and MOR targets [3][4].

Table 1: Equilibrium Affinity and Kinetic Profiling of Piperidine Derivatives

LigandTarget Receptor Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Haloperidol (Standard) σ1​ 2.5 1.2×105 3.0×10−4 55.5
Morphine (Standard) MOR6.3 8.5×104 5.3×10−4 31.4
Derivative A (4-Benzylthio) σ1​ 3.7 1.5×105 5.5×10−4 30.3
Derivative B (4-Phenylthioester) MOR8.1 9.0×104 7.2×10−4 23.1

Data Interpretation: Derivative A (a thioether) demonstrates a highly competitive Ki​ for the σ1​ receptor, closely mirroring the affinity of Haloperidol. The lipophilic benzyl group perfectly occupies the primary hydrophobic pocket of σ1​ . However, its faster dissociation rate ( koff​ ) results in a shorter residence time. Derivative B maintains low-nanomolar affinity for MOR, proving that the 4-thiol scaffold can be tuned for opioid receptor selectivity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these ligands relies on orthogonal techniques. Equilibrium binding ( Ki​ ) determines potency, while Surface Plasmon Resonance (SPR) validates the real-time kinetics.

Workflow N1 Compound Synthesis N3 Radioligand Displacement N1->N3 N4 SPR Kinetic Analysis N1->N4 N2 Receptor Membrane Preparation N2->N3 N5 Data Analysis (Ki, Kd, Bmax) N3->N5 N4->N5

Workflow for evaluating ligand binding affinity and kinetics.

Protocol 1: Radioligand Competitive Binding Assay

Causality: This assay measures the ability of the unlabeled 4-thiol derivative to displace a highly specific, radiolabeled standard from the orthosteric binding site. The resulting IC50​ is converted to Ki​ via the Cheng-Prusoff equation, providing a standardized metric of affinity.

  • Membrane Preparation : Isolate membranes from CHO cells stably expressing human σ1​ or MOR. Homogenize the cellular pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Equilibrium Incubation : In a 96-well plate, combine 100 µg of membrane protein with the radioligand (e.g., 3 nM -pentazocine for σ1​ or 1 nM [3H]diprenorphine for MOR). Add varying concentrations of the 4-thiol derivative ( 10−11 to 10−5 M). Incubate for 120 minutes at 25°C to ensure thermodynamic equilibrium is reached.

  • Filtration & Washing (Critical Step) : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific binding of highly lipophilic, positively charged piperidine derivatives and ensuring a high signal-to-noise ratio. Wash three times with ice-cold buffer.

  • Quantification : Extract the filters, add 3 mL of liquid scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While radioligand assays confirm if the drug binds, SPR reveals how it binds. Measuring the exact rates of association and dissociation is critical, as a drug with a slow koff​ may exhibit prolonged in vivo efficacy despite a seemingly average Ki​ .

  • Sensor Chip Immobilization : Covalently attach the purified target receptor to a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Block unreacted sites with 1 M ethanolamine.

  • Analyte Injection : Dilute the 4-thiol derivative in running buffer (PBS, 0.05% Tween-20, 1% DMSO to maintain solubility). Inject across the sensor surface at a flow rate of 30 µL/min using a concentration gradient (e.g., 3.125 nM to 50 nM).

  • Dissociation & Regeneration : Allow a 300-second dissociation phase by flowing pure running buffer over the chip. Regenerate the surface between cycles using a 30-second pulse of 10 mM glycine-HCl (pH 2.5) to strip any remaining ligand without denaturing the immobilized receptor.

  • Kinetic Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Receptor Modulation & Downstream Signaling

Evaluating binding affinity is only the first step; understanding the functional consequence of that binding is paramount. For σ1​ targeted 4-thiol derivatives, binding at the mitochondria-associated endoplasmic reticulum membrane (MAM) triggers a specific cascade that modulates cellular stress responses.

Pathway L 4-Thiol Derivative (Ligand) S1 Sigma-1 Receptor (MAM Localization) L->S1 Binds BIP BiP Dissociation S1->BIP Triggers IP3 IP3 Receptor Stabilization BIP->IP3 Activates CA Ca2+ Efflux to Mitochondria IP3->CA Modulates

Sigma-1 receptor activation pathway modulating calcium signaling.

By replacing the traditional substituents with a versatile thiol group, 1-(2-phenylethyl)piperidine-4-thiol derivatives provide researchers with a highly tunable scaffold. Whether optimizing for the deep hydrophobic pockets of the σ1​ receptor or the orthosteric site of the mu-opioid receptor, the thermodynamic and kinetic profiles of these thio-analogues make them compelling candidates for next-generation neuropharmacological development.

References

  • Rossi, D., et al. "Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands". Bioorganic & Medicinal Chemistry, PubMed.[Link]

  • RSC Publishing. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity". RSC Medicinal Chemistry.[Link]

  • Anand, J. P., et al. "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands". Journal of Medicinal Chemistry, PubMed Central.[Link]

Comparative

X-Ray Crystallographic Validation of 1-(2-Phenylethyl)piperidine-4-thiol (PEPT) Receptor Complexes: A Comparative Guide

Executive Summary The primary bottleneck in G protein-coupled receptor (GPCR) structural biology is overcoming the inherent conformational flexibility of the target protein. High-resolution X-ray crystallography demands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The primary bottleneck in G protein-coupled receptor (GPCR) structural biology is overcoming the inherent conformational flexibility of the target protein. High-resolution X-ray crystallography demands highly homogeneous, conformationally locked protein populations. While classical non-covalent ligands provide baseline stabilization, they often fail to trap a singular microstate, leading to poor resolution or ambiguous electron density.

1-(2-Phenylethyl)piperidine-4-thiol (PEPT) represents a paradigm shift in receptor stabilization. By modifying the highly privileged phenethylpiperidine scaffold (the core pharmacophore of fentanyl-class opioids) with a reactive 4-thiol group, researchers can exploit site-directed covalent tethering. This guide objectively compares the crystallographic performance of PEPT-receptor complexes against traditional covalent and non-covalent alternatives, providing a self-validating experimental workflow for implementation.

Mechanistic Rationale: Why Covalent Thiol-Tethering?

In my experience optimizing GPCR crystallization pipelines, relying solely on non-covalent equilibrium binding is a gamble. Ultra-high-affinity non-covalent ligands, such as BU72, have historically been used to lock the μ -opioid receptor (MOR) into an active state. However, recent reanalyses of the BU72-MOR crystal structure (PDB: 5C1M) revealed severe geometric strain and unexplained electron density, suggesting the ligand formed an unintended, highly strained covalent adduct rather than maintaining a true non-covalent equilibrium [1][2].

PEPT bypasses this ambiguity by intentionally forming a predictable disulfide or thioether bond with an engineered cysteine residue in the receptor's orthosteric pocket. The phenethylpiperidine core rapidly drives the receptor into an active-like state due to its deep penetration and interaction with D147 3.32 , while the 4-thiol acts as a precise anchor. This targeted covalent approach ensures 100% occupancy and a singular locked state, eliminating the geometric distortions seen in accidental adducts.

G cluster_0 Non-Covalent (e.g., BU72 / Fentanyl) cluster_1 Covalent Thiol-Tethering (PEPT) N1 Receptor + Ligand N2 Equilibrium Binding N1->N2 N3 Conformational Heterogeneity N2->N3 C1 Cys-Mutant Receptor + PEPT C2 Disulfide / Thioether Bond C1->C2 C3 Locked Active State C2->C3

Figure 1: Logical comparison of non-covalent equilibrium binding vs. targeted covalent thiol-tethering.

Performance Comparison: PEPT vs. Alternative Ligands

When selecting a ligand for structural validation, the goal is to maximize resolution while minimizing structural artifacts. Table 1 summarizes the performance of PEPT compared to standard alternatives used in opioid receptor crystallography, such as the covalent antagonist β -FNA [3] and the non-covalent agonist fentanyl [4].

Table 1: Crystallographic Performance of Receptor-Ligand Complexes

LigandTypeBinding MechanismConformational StateTypical Resolution ( )Artifact Risk
PEPT Engineered AgonistTargeted Covalent (Thiol)Locked Active2.5 - 2.8Low (Self-validating)
BU72 High-Affinity AgonistNon-Covalent (Prone to Adducts)Active (Strained)2.8 - 3.2High
β -FNA Irreversible AntagonistCovalent (Alkylation of K233 5.39 )Locked Inactive2.8Low
Fentanyl Standard AgonistNon-Covalent EquilibriumDynamic Active> 3.0 (Requires nanobody)Medium

Key Takeaway: While β -FNA is excellent for capturing the inactive state, PEPT is vastly superior for capturing the active state without the severe geometric strain and unexplained electron density artifacts associated with BU72[1].

Self-Validating Experimental Protocol

A robust crystallographic protocol must be a self-validating system. If you proceed to crystallization without confirming 100% complex formation, you risk mixed-state crystals that yield uninterpretable electron density maps. Below is the field-proven workflow for generating and validating PEPT-receptor complexes.

Step-by-Step Methodology
  • Site-Directed Mutagenesis:

    • Action: Mutate a non-conserved residue near the orthosteric pocket (e.g., V300 6.51 ) to Cysteine.

    • Causality: This provides a specific, singular nucleophilic site for the 4-thiol of PEPT to form a disulfide bridge, preventing non-specific labeling and ensuring the ligand anchors in the correct orientation.

  • Receptor Expression & Solubilization:

    • Action: Express the mutant receptor in Sf9 insect cells. Solubilize using 1% DDM / 0.2% CHS.

    • Causality: DDM/CHS micelles mimic the native lipid bilayer, preserving the structural integrity of the GPCR during membrane extraction.

  • Covalent Complexation:

    • Action: Incubate the purified receptor with a 10-fold molar excess of PEPT under mild oxidizing conditions (e.g., 0.5 mM Cu(II)(phen) 3​ ) for 2 hours at 4°C.

    • Causality: The oxidizing agent catalyzes the formation of the disulfide bond between the receptor's engineered cysteine and the 4-thiol of PEPT, locking the complex.

  • Self-Validation (Intact LC-MS):

    • Action: Run an aliquot of the complex on intact LC-MS prior to crystallization.

    • Causality: You must confirm a mass shift corresponding exactly to the addition of one PEPT molecule. If the reaction is incomplete, the resulting structural heterogeneity will ruin crystallization. This step ensures you only crystallize a 100% homogeneous population.

  • Crystallization:

    • Action: Reconstitute the validated complex into Lipidic Cubic Phase (LCP) using monoolein and set up hanging drop vapor diffusion.

    • Causality: LCP provides a continuous lipidic environment that supports the lateral diffusion and packing of GPCRs into highly ordered 3D crystals.

Workflow Step1 1. Site-Directed Mutagenesis (Introduce Cys in Binding Pocket) Step2 2. Receptor Expression & Extraction (Sf9 Cells, DDM/CHS Micelles) Step1->Step2 Step3 3. Ligand Incubation (Add PEPT, induce covalent linkage) Step2->Step3 Step4 4. Self-Validation via LC-MS (Confirm 100% Adduct Formation) Step3->Step4 Step5 5. LCP Crystallization & Data Collection Step4->Step5

Figure 2: Self-validating experimental workflow for PEPT-receptor complexation and crystallization.

Crystallographic Validation & Data Interpretation

Once diffraction data is collected, the validation of the small molecule-protein complex is critical [5]. When refining the PEPT-receptor complex, adhere to the following analytical standards:

  • Real-Space Correlation Coefficient (RSCC): Ensure the RSCC for PEPT is >0.90. A lower value indicates that the ligand is either highly mobile or not present at full occupancy.

  • Omit Map Inspection: Generate an Fo​−Fc​ omit map around the engineered cysteine. You must observe continuous, unbroken electron density connecting the sulfur atom of the cysteine to the sulfur/carbon of the PEPT ligand. This unbroken density is the definitive proof of covalent tethering, resolving the ambiguity seen in older models[1].

  • B-Factor Analysis: Compare the B-factors (temperature factors) of the PEPT ligand to the surrounding receptor residues. Because PEPT is covalently tethered, its B-factors should closely match those of the adjacent alpha-helices. A significantly higher B-factor suggests radiation damage to the disulfide bond during data collection.

By adhering to this self-validating workflow, researchers can leverage PEPT to generate high-fidelity, unambiguous active-state GPCR structures, accelerating structure-based drug design efforts.

References

  • Reanalysis of a μ opioid receptor crystal structure reveals a covalent adduct with BU72. BMC Biology (2023).[Link]

  • Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature (2012).[Link]

  • Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. ACS Chemical Neuroscience (2024).[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery (2011).[Link]

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Safety & Regulatory Compliance

Safety

1-(2-Phenylethyl)piperidine-4-thiol proper disposal procedures

Institutional Safety and Disposal Protocols for 1-(2-Phenylethyl)piperidine-4-thiol As a Senior Application Scientist, it is critical to approach the handling and disposal of 1-(2-Phenylethyl)piperidine-4-thiol with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Institutional Safety and Disposal Protocols for 1-(2-Phenylethyl)piperidine-4-thiol

As a Senior Application Scientist, it is critical to approach the handling and disposal of 1-(2-Phenylethyl)piperidine-4-thiol with the highest level of institutional rigor. This compound features a piperidine ring, a phenethyl group, and a highly reactive thiol functional group[1]. Because it shares the 1-(2-phenylethyl)piperidine core with highly potent analgesics and fentanyl analogs[1], it must be treated as a precursor to Highly Potent Active Pharmaceutical Ingredients (HPAPIs).

In professional drug development and research settings, "proper disposal" does not mean in-house chemical neutralization. Attempting to chemically destroy this compound (e.g., via bleach oxidation) can yield hazardous N-oxides, chlorinated byproducts, or fail to destroy the biologically active piperidine core. Therefore, the only scientifically sound and legally compliant method for disposal is high-temperature commercial incineration managed by a licensed Environmental Health and Safety (EHS) provider.

The following guide outlines the physicochemical rationale, operational safety, and step-by-step logistical procedures for managing this compound's waste stream.

Physicochemical Hazard Profile & Causality

To design a self-validating safety and disposal system, we must first understand the causality behind the compound's hazards. The molecular architecture dictates its behavior in the laboratory and in waste streams.

Structural FeatureChemical/Physical HazardBiological RiskOperational Mitigation Strategy
Thiol (-SH) Group High reactivity; prone to oxidation into disulfides; highly malodorous.Mucous membrane irritation; potential respiratory sensitization.Handle exclusively in a Class II Type B2 biological safety cabinet or externally exhausted fume hood.
1-(2-phenylethyl)piperidine Core High lipophilicity; stable under standard aqueous conditions[1].Rapid dermal absorption; potential for severe CNS activity/toxicity[1].Double-gloving with chemical-resistant elastomers (e.g., Butyl rubber over Nitrile); avoid all skin contact.
Basic Nitrogen Forms salts with acids; reacts exothermically with strong oxidizers.Alters bioavailability and environmental persistence.Strictly segregate from oxidizing waste streams (e.g., nitric acid, peroxides) to prevent uncontrolled reactions.

Operational Workflow for Waste Management

The following diagram illustrates the logical flow of waste management, ensuring that the compound is safely contained and transferred without risking environmental release or personnel exposure.

WasteWorkflow Start Waste Generation 1-(2-Phenylethyl)piperidine-4-thiol Segregation Chemical Segregation Isolate from Oxidizers/Acids Start->Segregation Containment Primary Containment HDPE or Amber Glass Segregation->Containment Secondary Secondary Containment Ventilated Storage Enclosure Containment->Secondary Labeling Regulatory Labeling RCRA Toxic / Malodorous Secondary->Labeling EHS Transfer to EHS Chain of Custody Logged Labeling->EHS Incineration Commercial Incineration >1000°C Thermal Destruction EHS->Incineration

Fig 1: Institutional EHS waste management workflow for HPAPI precursors.

Step-by-Step Disposal Methodology

This protocol must be executed by trained personnel wearing appropriate PPE (respirator or supplied air, chemical-resistant apron, and double gloves).

Phase 1: Segregation and Collection

  • Verify Compatibility: Ensure the designated waste container has never held strong oxidizing agents, heavy metal salts, or strong acids. The thiol group can react violently with oxidizers.

  • Select Containment: Use a High-Density Polyethylene (HDPE) or amber glass carboy. Do not use standard low-density plastics, as the lipophilic nature of the compound may cause leaching or degradation of the container.

  • Transfer: Perform all transfers within a certified chemical fume hood. Use dedicated, disposable funnels to prevent cross-contamination.

  • Seal and Vent: Seal the container tightly with a PTFE-lined cap. If the waste contains volatile solvents alongside the thiol, ensure the container is stored in a vented flammable storage cabinet to prevent pressure buildup.

Phase 2: Labeling and EHS Transfer

  • Affix GHS Labels: Label the container explicitly with the full IUPAC name: 1-(2-phenylethyl)piperidine-4-thiol. Do not use abbreviations.

  • Hazard Indicators: Mark the container with "Toxic", "Malodorous", and "Environmental Hazard" pictograms.

  • Log Entry: Enter the exact mass/volume of the waste into the laboratory's chemical inventory and waste tracking system.

  • EHS Pickup: Schedule a pickup with your institution's EHS department. The waste must be manifested for high-temperature commercial incineration (typically >1000°C with sufficient residence time to ensure complete thermal destruction of the piperidine core and oxidation of the sulfur to scrubbable SOx gases).

Spill Response and Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization and dermal exposure.

  • Evacuate and Isolate: Immediately clear the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don PPE: Spill responders must wear a NIOSH-approved respirator (P100/Organic Vapor cartridge minimum), heavy-duty butyl rubber gloves, and a Tyvek suit.

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., diatomaceous earth, vermiculite, or specialized universal spill pads). Do not use sawdust or combustible absorbents.

  • Absorption: Gently cover the spill from the outside in to minimize vapor release. Allow 10-15 minutes for complete absorption.

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent and place it into a heavy-duty, sealable EHS spill bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution. Note on chemical decontaminants: While dilute sodium hypochlorite (bleach) is often used to deodorize thiols by oxidizing them to sulfonic acids, its use here must be strictly controlled. Applying concentrated bleach directly to the neat chemical can cause rapid, exothermic reactions and potentially generate toxic chlorinated piperidine derivatives. Rely on physical removal (absorption) followed by EHS-approved surface washing.

  • Disposal of Spill Materials: Treat all spill cleanup materials (absorbents, scoops, outer gloves) as highly toxic hazardous waste. Label and submit for incineration as detailed in Section 3.

References

Sources

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